TC-A 2317 hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-[(6-hydroxy-6-methylheptan-2-yl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVATYHPJJPMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245907-03-2 | |
| Record name | 3-Pyridinecarbonitrile, 2-[(5-hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245907-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
TC-A 2317 Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent Aurora A Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-A 2317 hydrochloride is a potent and selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its high affinity and selectivity for Aurora A over Aurora B and other kinases make it a valuable tool for cell biology research and a potential candidate for anti-cancer therapeutics.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and methodologies for its investigation.
Core Mechanism of Action: Targeting Aurora A Kinase
This compound exerts its biological effects through the direct inhibition of Aurora A kinase, a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis.[3] Aurora A is essential for centrosome maturation and separation, bipolar spindle assembly, and the proper alignment of chromosomes during metaphase.
By binding to the ATP-binding pocket of Aurora A, this compound prevents the phosphorylation of its downstream substrates. This targeted inhibition disrupts the normal progression of mitosis, leading to a cascade of cellular events that ultimately inhibit cell proliferation.
Signaling Pathway
The inhibitory action of this compound on Aurora A kinase initiates a signaling cascade that disrupts mitotic integrity. The diagram below illustrates the key steps in this pathway.
Caption: Signaling pathway of this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative metrics.
| Parameter | Value | Cell Line / System | Reference |
| Ki (Aurora A) | 1.2 nM | Biochemical Assay | [1][2] |
| Ki (Aurora B) | 101 nM | Biochemical Assay | [1][2] |
| IC50 (other kinases) | > 1000 nM | Panel of 60 kinases | [2] |
| IC50 (Cell Proliferation) | 115 nM | HCT116 human colorectal carcinoma | [1] |
| In Vivo Efficacy | 59% tumor growth inhibition | HCT116 xenograft model (30 mg/kg/day, p.o.) | |
| Cmax (Rats) | 4930 nM | 30 mg/kg, p.o. | [1] |
| Tmax (Rats) | 1.2 h | 30 mg/kg, p.o. | [1] |
| T1/2 (Rats) | 3.3 h | 30 mg/kg, p.o. | [1] |
Cellular Consequences of Aurora A Inhibition
Treatment of cancer cells with this compound leads to a range of observable cellular phenotypes, consistent with the disruption of mitosis.
-
Aberrant Mitotic Structures: The compound induces the formation of abnormal centrosomes and microtubule spindles.[3]
-
Prolonged Mitosis and Mitotic Catastrophe: Cells treated with this compound experience a prolonged duration of mitosis.[3] Furthermore, it can inactivate the spindle assembly checkpoint (SAC), particularly when used in combination with taxanes like paclitaxel, leading to mitotic catastrophe.[3]
-
Formation of Micronuclei and Multinuclei: The abnormal mitotic progression results in the accumulation of cells with micronuclei or multiple nuclei.[3]
-
Induction of Cell Death and Senescence: Depending on the cell type, inhibition of Aurora A by this compound can trigger apoptosis, autophagy, or senescence.[3]
Experimental Protocols
The investigation of this compound's mechanism of action involves a variety of standard cell and molecular biology techniques. Below are generalized protocols based on published research.
General Experimental Workflow
The following diagram outlines a typical workflow for characterizing the effects of this compound on cancer cells.
Caption: A generalized experimental workflow.
Cell Viability Assay (MTT Assay Example)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control.
Immunofluorescence Staining
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-α-tubulin, anti-pericentrin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blotting
-
Cell Lysis: Lyse treated and control cells in a suitable lysis buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 20 mM Tris-HCl pH 8.0, 0.5% Nonidet P-40, supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Formulation and Administration
For in vivo studies, this compound can be formulated for oral administration. A common formulation involves a multi-component solvent system:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[1]
-
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix.[1]
-
-
Protocol 3: 10% DMSO and 90% Corn oil.[1]
-
For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 900 µL of corn oil and mix.[1]
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Aurora A kinase. Its mechanism of action, centered on the disruption of mitotic progression, leads to various anti-proliferative effects in cancer cells. The detailed understanding of its molecular interactions and cellular consequences, supported by the experimental methodologies outlined in this guide, provides a solid foundation for its use in basic research and its potential development as an anti-cancer therapeutic.
References
TC-A 2317 Hydrochloride: An In-Depth Technical Guide on Aurora A Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Aurora A kinase selectivity profile of TC-A 2317 hydrochloride. The information is compiled from publicly available data sheets and research literature to serve as a valuable resource for researchers in oncology and cell biology. This document details the quantitative inhibitory activity, representative experimental methodologies, and a visual representation of the compound's selectivity.
Core Data Presentation
The selectivity of a kinase inhibitor is a critical parameter in drug development, as it can predict both efficacy and potential off-target effects. This compound has been characterized as a potent and highly selective inhibitor of Aurora A kinase.
Quantitative Kinase Inhibition Data
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against Aurora A and its closely related family member, Aurora B. The significant difference in the inhibition constant (Ki) highlights the compound's remarkable selectivity for Aurora A.
| Kinase Target | Inhibition Constant (Ki) | Cellular IC50 (HCT116) | Selectivity (Aurora B / Aurora A) |
| Aurora A | 1.2 nM[1][2] | 115 nM[1] | ~84-fold |
| Aurora B | 101 nM[1][2] | Not Reported |
Note: The Ki values represent the concentration of the inhibitor required to decrease the maximal rate of the enzymatic reaction by half and are a measure of the inhibitor's potency. The cellular IC50 value indicates the concentration of the compound required to inhibit the biological process (in this case, cell proliferation) by 50%.
Broad Kinase Selectivity Profile
This compound has been profiled against a panel of 60 other kinases and has been found to be highly selective. At a concentration of 1000 nM, the compound demonstrated minimal inhibitory activity against these other kinases, with reported IC50 values greater than 1000 nM[2][3]. While the comprehensive list of all 60 kinases and the precise inhibition data for each is not publicly available in the reviewed literature, this high degree of selectivity underscores the compound's specificity for Aurora A.
Experimental Protocols
The following section describes a representative methodology for an in vitro kinase assay to determine the inhibitory activity of a compound like this compound against Aurora A kinase. It is important to note that the specific protocol used in the primary characterization of this compound may have varied in some details. This protocol is based on commonly used and well-established methods in the field.
Representative In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a substrate peptide by the kinase. The inhibition of this phosphorylation by a compound is quantified to determine its potency.
Materials:
-
Recombinant human Aurora A kinase
-
Biotinylated substrate peptide (e.g., a peptide derived from a known Aurora A substrate like histone H3)
-
Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well low-volume microplates
-
A microplate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the Aurora A kinase and the biotinylated substrate peptide in assay buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration is typically at or near the Km for ATP for the kinase.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-APC in a quench buffer (e.g., buffer containing EDTA).
-
Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate and for the streptavidin-APC to bind to the biotinylated peptide.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible microplate reader. The reader excites the Europium donor and measures the emission from both the Europium and the APC acceptor.
-
The ratio of the acceptor to donor emission is calculated. A high ratio indicates high kinase activity (phosphorylation), while a low ratio indicates inhibition.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Kinase Selectivity Profile of this compound
The following diagram illustrates the potent and selective inhibition of Aurora A kinase by this compound.
Caption: Potent and selective inhibition of Aurora A by TC-A 2317.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-proliferative effects by disrupting the normal function of Aurora A kinase in mitosis. This leads to defects in centrosome separation and spindle assembly, ultimately causing mitotic arrest and cell death.
Caption: Mechanism of action of this compound.
References
The Aurora Kinase A Inhibitor TC-A 2317 Hydrochloride: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-A 2317 hydrochloride is a potent and selective inhibitor of Aurora kinase A, a key regulator of mitotic progression.[1][2] This technical guide provides an in-depth analysis of the effects of TC-A 2317 on the cell cycle, drawing from key studies in lung cancer cell lines. The document outlines the compound's mechanism of action, its impact on cell cycle distribution, and the downstream cellular consequences, including apoptosis, senescence, and autophagy. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to support further research and drug development efforts in oncology.
Introduction
Aurora kinase A is a serine/threonine kinase that plays a critical role in various mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome alignment.[1][3] Its overexpression is frequently observed in a wide range of human cancers and is often associated with a poor prognosis.[1] This makes Aurora kinase A a compelling target for anti-cancer therapeutics.[1][3] this compound has been identified as a specific inhibitor of Aurora kinase A, demonstrating anti-proliferative effects in cancer cells.[1][2] This guide focuses on the cellular and molecular mechanisms by which TC-A 2317 disrupts cell cycle progression, leading to cancer cell death or growth arrest.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of Aurora kinase A.[1] This inhibition leads to a cascade of events that disrupt the normal progression of mitosis. Key consequences of Aurora kinase A inhibition by TC-A 2317 include:
-
Aberrant Centrosome Formation and Spindle Assembly: Treatment with TC-A 2317 results in abnormal centrosome formation and disorganized microtubule spindles.[1]
-
Prolonged Mitosis and Mitotic Slippage: The compound causes a delay in the duration of mitosis.[1] However, instead of a sustained mitotic arrest, the cells eventually exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage.[1]
-
Endoreduplication and Polyploidy: Following mitotic slippage, cells re-enter a G1-like state without undergoing cytokinesis, leading to the accumulation of cells with a 4N or greater DNA content (polyploidy).[1]
-
Chromosomal Instability: The improper segregation of chromosomes during the disrupted mitosis leads to the formation of micronuclei and multinucleated cells, hallmarks of chromosomal instability.[1]
Data Presentation: Effect on Cell Cycle Distribution
Treatment with this compound significantly alters the cell cycle distribution in cancer cells. The primary effect observed across multiple lung cancer cell lines is an accumulation of cells with a 4N DNA content. While the source literature provides histograms, the following table summarizes the estimated quantitative data on cell cycle distribution following treatment with 1 µM TC-A 2317 for 48 hours, based on visual analysis of the published data.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (4N) (%) | Sub-G1 (Apoptosis) (%) |
| A549 | Control (DMSO) | ~60 | ~25 | ~15 | <5 |
| TC-A 2317 (1µM) | ~20 | ~10 | ~65 | ~5 | |
| A427 | Control (DMSO) | ~55 | ~30 | ~15 | <5 |
| TC-A 2317 (1µM) | ~15 | ~10 | ~70 | ~5 | |
| NCI-H1299 | Control (DMSO) | ~50 | ~35 | ~15 | <5 |
| TC-A 2317 (1µM) | ~10 | ~5 | ~80 | ~5 |
Note: The percentages are estimations derived from graphical representations in Min, Y. H., et al. (2016). Oncotarget, 7(51), 84718–84735 and are intended for illustrative purposes.
Downstream Cellular Fates
The mitotic disruption and chromosomal instability induced by TC-A 2317 trigger distinct downstream cellular responses, which are cell-type dependent.[1]
-
Apoptosis: In some cell lines, such as A427, treatment with TC-A 2317 leads to programmed cell death, or apoptosis.[1] This is often mediated by the p53 tumor suppressor protein.[1]
-
Senescence: In other cell lines, like A549 and NCI-H1299, the compound induces a state of irreversible growth arrest known as senescence.[1] This process is frequently dependent on the upregulation of the cyclin-dependent kinase inhibitor p21.[1]
-
Autophagy: Autophagy, a cellular self-degradation process, has also been observed as a response to TC-A 2317 treatment in various lung cancer cell lines.[1]
Signaling Pathways
The cellular response to TC-A 2317 is governed by key signaling pathways that sense mitotic stress and DNA damage. The p53 and p21 pathways are central to determining the ultimate fate of the cell.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.
Materials:
-
Cancer cell lines (e.g., A549, A427, NCI-H1299)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO for the desired time period (e.g., 24, 48, 72 hours).
-
Harvesting: Aspirate the media and wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete media and transfer the cell suspension to a centrifuge tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Quantification: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to de-convolute the DNA content histograms and determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases.
Western Blotting for Cell Cycle and Apoptosis Markers
This protocol is used to detect the protein levels of key regulators of the cell cycle and apoptosis.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cell pellets in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.
Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
This assay identifies senescent cells based on the increased activity of the lysosomal enzyme β-galactosidase at pH 6.0.
Materials:
-
Treated and control cells in culture plates
-
PBS
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, NaCl in a citrate/phosphate buffer, pH 6.0)
Procedure:
-
Cell Treatment: Treat cells with TC-A 2317 or DMSO as described previously.
-
Fixation: Wash the cells twice with PBS. Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-Gal staining solution to the cells. Seal the plate to prevent evaporation and incubate at 37°C (in a non-CO2 incubator) for 12-24 hours.
-
Visualization: Observe the cells under a bright-field microscope. Senescent cells will stain blue.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.
Conclusion
This compound is a specific inhibitor of Aurora kinase A that effectively disrupts mitotic progression in cancer cells. Its mechanism of action leads to chromosomal instability and subsequent cell fate decisions that include apoptosis, senescence, or autophagy, largely mediated by the p53/p21 signaling axis. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of TC-A 2317 and other Aurora kinase A inhibitors in oncology. Further studies to obtain precise quantitative data on cell cycle distribution across a broader range of cancer types will be valuable in elucidating the full spectrum of its anti-cancer activity.
References
Unveiling TC-A 2317 Hydrochloride: A Potent and Selective Aurora A Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TC-A 2317 hydrochloride is a highly potent and selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression. This document provides a comprehensive technical overview of the discovery and characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in cell division.[1] Aurora A is primarily involved in centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[1][2] Its overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[1][2] This has made Aurora A a compelling target for anticancer drug discovery. This compound has emerged as a significant tool compound for studying the biological functions of Aurora A and as a potential therapeutic agent. It belongs to the pyrazolo[1,5-a]pyrimidine class of kinase inhibitors. This guide delves into the fundamental aspects of this compound, from its biochemical activity to its effects in cellular and in vivo models.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of Aurora A kinase. By binding to the ATP-binding pocket of Aurora A, it prevents the phosphorylation of downstream substrates essential for mitotic progression.
The inhibition of Aurora A by this compound leads to a cascade of cellular events, including:
-
Aberrant Centrosome and Spindle Formation: Disruption of Aurora A function results in defects in centrosome maturation and separation, leading to the formation of monopolar or multipolar spindles.[2][3][4]
-
Prolonged Mitosis and Mitotic Catastrophe: The defective spindle assembly activates the spindle assembly checkpoint (SAC), causing a delay in mitosis.[2][3][4] However, in the presence of TC-A 2317, cells may eventually exit mitosis without proper chromosome segregation, a process known as mitotic slippage, leading to aneuploidy and cell death through mitotic catastrophe.[2]
-
Induction of Apoptosis, Autophagy, or Senescence: Depending on the cellular context, the mitotic errors triggered by this compound can induce various cell fate decisions, including programmed cell death (apoptosis), a cellular recycling process (autophagy), or a state of irreversible growth arrest (senescence).[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Assay Type | Value | Reference |
| Aurora A | Ki | 1.2 nM | |
| Aurora B | Ki | 101 nM | |
| Other Kinases (over 60) | IC50 | > 1000 nM |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay Type | Value | Reference |
| HCT116 | Proliferation (IC50) | 115 nM | |
| A549 | Viability (IC50) | Not specified | [4] |
| A427 | Viability (IC50) | Not specified | [4] |
| NCI-H1299 | Viability (IC50) | Not specified | [4] |
Table 3: In Vivo Pharmacokinetic Profile (Rats)
| Parameter | Dose (Oral) | Value |
| Cmax | 30 mg/kg | 4930 nM |
| Tmax | 30 mg/kg | 1.2 h |
| T1/2 | 30 mg/kg | 3.3 h |
| Serum Conc. (24h) | 30 mg/kg | 52 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from a standard luminescent kinase assay format.
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Add 2.5 µL of a solution containing Aurora A kinase in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (Kemptide) and ATP in Kinase Assay Buffer. The final concentrations of ATP and substrate should be at or near their respective Km values.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound in a complete culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.
In Vivo Antitumor Efficacy (Subcutaneous Xenograft Model)
This protocol describes a general procedure for evaluating the in vivo antitumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HCT116)
-
This compound formulation for oral administration
-
Vehicle control
-
Matrigel (optional)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally at a predetermined dose and schedule (e.g., 30 mg/kg, once daily).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint:
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to evaluate the antitumor efficacy of this compound.
Visualizations
Signaling Pathway of Aurora A Kinase and Inhibition by TC-A 2317
Caption: Aurora A signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Antitumor Efficacy Study
Caption: Workflow for a subcutaneous xenograft model to evaluate in vivo efficacy.
References
- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of TC-A 2317 Hydrochloride in Mitotic Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TC-A 2317 hydrochloride, a potent and selective inhibitor of Aurora kinase A. It details the compound's mechanism of action, its impact on mitotic spindle formation, and the downstream cellular consequences. This document summarizes key quantitative data, outlines experimental protocols for studying its effects, and visualizes the underlying biological pathways and workflows.
Introduction: Aurora Kinase A as a Therapeutic Target
Mitotic progression is a tightly regulated process essential for cellular proliferation and the maintenance of genomic stability. The Aurora kinase family, particularly Aurora kinase A (AURKA), plays a pivotal role in orchestrating several key mitotic events.[1][2] AURKA is a serine/threonine kinase that governs centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[1][3][4] Its overexpression is frequently observed in various cancers, correlating with aneuploidy and tumorigenesis, making it a compelling target for anti-cancer therapeutics.[5][6]
This compound is a small molecule inhibitor developed for its high potency and selectivity for Aurora kinase A.[7] By inhibiting AURKA, TC-A 2317 disrupts the fidelity of mitosis, leading to profound defects in mitotic spindle architecture and function, ultimately triggering cell death or senescence in cancer cells.[3][4][8]
Mechanism of Action of this compound
The primary mechanism of action of TC-A 2317 is the direct inhibition of the kinase activity of Aurora A. This inhibition disrupts a cascade of phosphorylation events necessary for the proper execution of mitosis.
Disruption of Centrosome Function
Aurora A is enriched at the centrosomes during the G2 phase and mitosis, where it is critical for centrosome maturation—the recruitment of γ-tubulin and other pericentriolar materials required for microtubule nucleation.[2][9] Inhibition by TC-A 2317 leads to:
-
Failed Centrosome Separation: In untreated cells, duplicated centrosomes separate to form the two poles of the mitotic spindle. TC-A 2317 treatment causes a failure in this separation, a phenotype that can lead to the formation of monopolar spindles.[3][10]
-
Abnormal Centrosome Formation: Cells treated with the inhibitor exhibit aberrant centrosome structures.[3][4][8]
Destabilization of the Mitotic Spindle
Proper bipolar spindle formation is dependent on the activity of AURKA, which phosphorylates and regulates numerous microtubule-associated proteins. TC-A 2317's inhibition of AURKA results in:
-
Aberrant Spindle Morphologies: Treated cells display disorganized and aberrant mitotic spindles.[3][4][8]
-
Increased Microtubule Instability: Microtubule depolymerization assays show that mitotic spindles in TC-A 2317-treated cells are significantly less stable than in control cells.[3]
Inactivation of the Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Aurora A plays a role in the robust activation of the SAC. TC-A 2317 has been shown to inactivate the SAC, particularly when used in combination with microtubule-stabilizing agents like paclitaxel.[3][4][10] This abrogation of the checkpoint in the presence of mitotic errors leads to a phenomenon known as mitotic catastrophe.
Cellular Fates Following TC-A 2317 Treatment
The culmination of these mitotic defects—improper spindle formation, chromosome mis-segregation, and checkpoint failure—results in severe chromosomal instability.[3] This leads to the formation of cells with multiple nuclei (multinucleation) or small, extraneous nuclei (micronucleation).[3][4][8] Depending on the cellular context, these insults trigger one of several terminal cell fates:
-
Apoptosis: Programmed cell death.
-
Autophagy: A self-degradative process.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its observed effects on cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target | Notes |
| Ki | 1.2 nM | Aurora Kinase A | Demonstrates high potency.[7] |
| Ki | 101 nM | Aurora Kinase B | Over 80-fold selectivity for Aurora A over Aurora B.[7] |
| IC50 | >1000 nM | Other Kinases | Highly selective against a panel of over 60 other kinases.[7] |
Table 2: Cellular Effects of TC-A 2317 in Lung Cancer Cell Lines (A549, A427, NCI-H1299)
| Assay | Endpoint | Result | Reference |
| Cell Viability (MTT Assay) | Decreased Viability | Significant, dose-dependent decrease after 24 hours. | [10] |
| Colony Formation Assay | Long-term Survival | Dramatically reduced colony-forming activity. | [10] |
| Cell Cycle Analysis | DNA Content | Accumulation of cells with 4N DNA content. | [3][10] |
| Mitotic Marker Analysis | H3-pS10 Levels | Dramatic reduction, indicating mitotic slippage, not arrest. | [3][10] |
| Centrosome Analysis | Centrosome Separation | Failure of centrosomes to fully separate. | [3][10] |
| Microtubule Stability Assay | Spindle Stability | Increased rate of microtubule depolymerization. | [3] |
| Phenotypic Analysis | Nuclear Morphology | Increased incidence of micronucleation and multinucleation. | [3][4][8] |
Key Signaling Pathways and Logical Relationships
The diagrams below illustrate the signaling pathway of Aurora A in mitotic spindle formation and the logical consequences of its inhibition by TC-A 2317.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of TC-A 2317 are provided below.
Immunofluorescence Staining for Mitotic Spindle and Centrosome Analysis
This protocol is used to visualize the structure of the mitotic spindle and the number/position of centrosomes.
Materials:
-
Cell culture plates with sterile coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies: Mouse anti-α-tubulin, Rabbit anti-pericentrin
-
Secondary Antibodies: Goat anti-Mouse IgG (Alexa Fluor 488), Goat anti-Rabbit IgG (Alexa Fluor 594)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Seed cells (e.g., A549) on sterile glass coverslips in a 6-well plate and culture to desired confluency.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., 1 µM) for the specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate coverslips with primary antibodies (e.g., anti-α-tubulin at 1:1000, anti-pericentrin at 1:500) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Wash a final time with PBS. Mount coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Capture images of α-tubulin (spindle), pericentrin (centrosomes), and DAPI (DNA) channels.
Microtubule Depolymerization (Cold Stability) Assay
This assay assesses the stability of mitotic spindles. Unstable spindles depolymerize more rapidly upon cold treatment.
Materials:
-
Synchronized mitotic cells
-
MG132 (proteasome inhibitor to arrest cells in metaphase)
-
This compound
-
Ice-cold cell culture medium
-
Materials for immunofluorescence staining (as above)
Procedure:
-
Synchronization: Synchronize cells in mitosis (e.g., using a double-thymidine block followed by release).
-
Metaphase Arrest: Treat the mitotic-enriched population with MG132 (e.g., 20 µM) for 1 hour to arrest cells in metaphase with stable spindles.
-
Inhibitor Treatment: Add TC-A 2317 (e.g., 1 µM) to the medium and immediately place the culture dish on ice for a short duration (e.g., 5 minutes).
-
Fixation and Staining: Immediately fix the cells with ice-cold methanol or PFA and proceed with immunofluorescence staining for α-tubulin and DAPI as described in Protocol 5.1.
-
Analysis: Quantify the number of metaphase cells that show complete or significant depolymerization of mitotic spindle microtubules in the TC-A 2317-treated group versus the control group. An increase in the percentage of cells with depolymerized spindles indicates microtubule destabilization.[3]
Conclusion
This compound is a highly specific and potent inhibitor of Aurora kinase A that effectively disrupts mitotic spindle formation. By inducing centrosome separation failure and destabilizing spindle microtubules, it triggers profound mitotic errors, leading to aneuploidy and subsequent cell death or senescence. The data strongly support the continued investigation of TC-A 2317 and other Aurora A inhibitors as a promising strategy for anti-cancer therapy, particularly for tumors characterized by AURKA overexpression. The experimental frameworks provided herein offer robust methods for further elucidating its mechanism and evaluating its efficacy in various preclinical models.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora A Protein Kinase: To the Centrosome and Beyond [mdpi.com]
- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Aurora Kinases | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. oncotarget.com [oncotarget.com]
In-Depth Technical Guide: TC-A 2317 Hydrochloride-Mediated Autophagy in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-A 2317 hydrochloride, a potent and selective inhibitor of Aurora kinase A, has emerged as a promising anti-cancer agent. Beyond its established role in disrupting mitotic progression, this compound has been demonstrated to induce autophagy in a cell-type-dependent manner, particularly in non-small cell lung cancer (NSCLC) cells. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with this compound-mediated autophagy in tumor cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
Aurora kinase A is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis, including centrosome maturation and spindle assembly. Its overexpression is frequently observed in various human cancers and is often correlated with poor prognosis.[1] this compound is a small molecule inhibitor that demonstrates high selectivity for Aurora kinase A (Ki = 1.2 nM) over Aurora kinase B (Ki = 101 nM).[2] Inhibition of Aurora kinase A by this compound leads to aberrant mitotic progression, ultimately resulting in cell cycle arrest, apoptosis, senescence, or autophagy, depending on the cellular context.[1][3] This guide focuses specifically on the induction of autophagy, a cellular self-degradation process, as a consequence of this compound treatment in tumor cells.
Quantitative Analysis of this compound-Induced Autophagy
The induction of autophagy by this compound has been primarily characterized in human lung adenocarcinoma cell lines, including A549, A427, and NCI-H1299. The hallmark of autophagy is the formation of autophagosomes and the subsequent degradation of cellular components. This process is biochemically monitored by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of the autophagy receptor p62/SQSTM1.
Table 1: Effect of this compound on Autophagy Markers in Lung Cancer Cells
| Cell Line | Treatment | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) | Reference |
| A549 | 1 µM TC-A 2317 (48h) | Increased | Decreased | [4] |
| A427 | 1 µM TC-A 2317 (48h) | Increased | Decreased | [4] |
| NCI-H1299 | 1 µM TC-A 2317 (48h) | Increased | Decreased | [4] |
Note: The referenced study demonstrated these changes through Western blotting but did not provide specific fold-change values in a tabular format. The table reflects the observed trends.
Signaling Pathways of this compound-Mediated Autophagy
The precise signaling cascade leading to autophagy upon Aurora kinase A inhibition by this compound is an active area of investigation. Evidence suggests the involvement of the tumor suppressor protein p53. In A549 cells, which are p53-positive, treatment with this compound leads to the upregulation of p53.[4] Nuclear p53 is a known transcriptional activator of several autophagy-related genes.[5][6] This suggests a potential pathway where inhibition of Aurora kinase A leads to p53 activation, which in turn transcriptionally induces the autophagy machinery.
Caption: Proposed signaling pathway of this compound-mediated autophagy.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: A549, A427, and NCI-H1299 human non-small cell lung cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are treated with a final concentration of 1 µM this compound for the indicated time points (e.g., 24, 48, 72 hours). Control cells are treated with an equivalent volume of DMSO.
Western Blotting for Autophagy Markers
This protocol is designed to detect the levels of LC3-I, LC3-II, and p62/SQSTM1.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 12% or 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Caption: Workflow for Western blotting analysis of autophagy markers.
Immunofluorescence for LC3 Puncta
This method visualizes the formation of autophagosomes by detecting the punctate distribution of LC3.
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with 1 µM this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with rabbit anti-LC3B antibody (1:200) in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:500) for 1 hour in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell.
-
Conclusion
This compound is a multifaceted anti-cancer agent that, in addition to its effects on mitosis, can induce autophagy in tumor cells. This guide has provided a summary of the quantitative effects, a proposed signaling pathway involving p53, and detailed experimental protocols for the assessment of this compound-mediated autophagy. A deeper understanding of this autophagic response is crucial for the strategic development of this compound as a therapeutic agent, potentially in combination with other anti-cancer drugs that modulate autophagy. Further research is warranted to fully elucidate the intricate signaling networks governing this process and to explore its therapeutic implications in a broader range of cancer types.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Triangular Relationship between p53, Autophagy, and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy and p53 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cellular Senescence Induced by TC-A 2317 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a complex cellular process implicated in both tumor suppression and age-related pathologies. The targeted induction of senescence in cancer cells represents a promising therapeutic strategy. TC-A 2317 hydrochloride, a potent and selective inhibitor of Aurora kinase A, has emerged as a valuable tool for inducing cellular senescence in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and key signaling pathways involved in this compound-induced cellular senescence.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for Aurora kinase A, a key regulator of mitotic progression.[1] Inhibition of Aurora kinase A by TC-A 2317 disrupts the formation of the mitotic spindle, leading to mitotic catastrophe and, in a cell-type-dependent manner, the induction of apoptosis, autophagy, or cellular senescence.[2] This guide focuses on the induction of cellular senescence, a desirable outcome in cancer therapy as it leads to a stable growth arrest of tumor cells.
Mechanism of Action
The primary mechanism by which this compound induces cellular senescence is through the inhibition of Aurora kinase A. This inhibition leads to a cascade of events culminating in cell cycle arrest.
Key Mechanistic Steps:
-
Disruption of Mitotic Progression: this compound treatment leads to aberrant centrosome and microtubule spindle formation, prolonging the duration of mitosis.[2]
-
Chromosomal Instability: The flawed mitotic progression results in the accumulation of cells with micronuclei or multiple nuclei.[2]
-
Induction of p21: A critical step in this compound-induced senescence is the upregulation of the cyclin-dependent kinase inhibitor p21.[2] This upregulation is a downstream consequence of the mitotic disruption and subsequent DNA damage response.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the activity and effects of this compound.
| Parameter | Value | Cell Line | Reference |
| Ki (Aurora A) | 1.2 nM | - | [1] |
| Ki (Aurora B) | 101 nM | - | [1] |
| IC50 (Cell Viability) | 115 nM | HCT116 | [1] |
| IC50 (Cell Viability) | ~1 µM | A549, A427, NCI-H1299 | [2][3] |
Table 1: In vitro inhibitory concentrations of this compound.
| Senescence Marker | Observation | Cell Line(s) | Reference |
| SA-β-galactosidase Activity | Increased staining observed. | A549, NCI-H1299 | [2] |
| p21 (CDKN1A) Expression | Upregulation is required for senescence induction. | A549 | [2] |
| Cell Morphology | Flattened and enlarged cellular morphology. | A549, NCI-H1299 | [2] |
Table 2: Qualitative and semi-quantitative effects on senescence markers.
Signaling Pathway
The induction of cellular senescence by this compound is primarily mediated through the inhibition of the Aurora kinase A signaling pathway, which subsequently activates the p53/p21 axis.
Caption: Signaling pathway of this compound-induced cellular senescence.
Experimental Protocols
This section provides detailed methodologies for key experiments to study cellular senescence induced by this compound.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma), NCI-H1299 (human non-small cell lung carcinoma), or other relevant cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C. Dilute to the desired final concentration in culture medium immediately before use. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Seed cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM). A vehicle control (DMSO) should be included in all experiments.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is a widely used biomarker for senescent cells.
-
Plate Cells: Seed cells in 6-well plates and treat with this compound for 48-72 hours.
-
Wash: Wash cells twice with phosphate-buffered saline (PBS).
-
Fix: Fix cells with 1 ml of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash: Wash cells twice with PBS.
-
Stain: Add 1 ml of staining solution (1 mg/ml X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) to each well.
-
Incubate: Incubate the plates at 37°C without CO2 for 12-16 hours. Protect from light.
-
Visualize: Observe the cells under a microscope for the development of a blue color.
-
Quantify: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of SA-β-gal-positive cells.
Immunoblotting for Senescence Markers
This protocol is for detecting the expression levels of key senescence-related proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p16, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Harvest Cells: After treatment, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 population is indicative of senescence-associated cell cycle arrest.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Caption: Experimental workflow for SA-β-Galactosidase staining.
Caption: Experimental workflow for Immunoblotting.
Conclusion
This compound is a valuable pharmacological tool for inducing cellular senescence in cancer cells through the specific inhibition of Aurora kinase A. This guide provides the foundational knowledge and detailed protocols for researchers to effectively utilize this compound in their studies of cellular senescence and its potential therapeutic applications. Further research is warranted to obtain more extensive quantitative data on the dose- and time-dependent induction of a broader range of senescence markers to fully elucidate the senescent phenotype induced by this compound across different cancer types.
References
- 1. Targeting aurora kinases limits tumour growth through DNA damage-mediated senescence and blockade of NF-κB impairs this drug-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting aurora kinases limits tumour growth through DNA damage-mediated senescence and blockade of NF-κB impairs this drug-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: TC-A 2317 Hydrochloride, a Potent Aurora A Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular characteristics of TC-A 2317 hydrochloride, a potent and selective inhibitor of Aurora A kinase. The information presented herein is intended to support research and drug development efforts targeting Aurora A kinase, a key regulator of mitotic progression.
Quantitative Bioactivity Profile
This compound demonstrates high affinity and selectivity for Aurora A kinase. Its inhibitory activity has been quantified through various biochemical and cell-based assays.
| Parameter | Target/Cell Line | Value | Reference(s) |
| Ki | Aurora A Kinase | 1.2 nM | [1] |
| Ki | Aurora B Kinase | 101 nM | [1] |
| IC50 | HCT116 Cells | 115 nM | [1] |
| Selectivity | Over 60 other kinases | IC50 > 1000 nM | [2] |
Mechanism of Action: Inhibition of the Aurora A Kinase Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of Aurora A. Aurora A is a critical serine/threonine kinase that plays a pivotal role in orchestrating several key events during mitosis. Its inhibition disrupts the normal progression of cell division, leading to mitotic arrest and subsequent cell death in cancer cells.
The signaling pathway initiated by the activation of Aurora A kinase is complex and involves multiple upstream activators and downstream effectors. Key among its activators are TPX2, Bora, Polo-like kinase 1 (Plk1), and the Cyclin B-Cdk1 complex. Upon activation, Aurora A phosphorylates a wide range of substrates essential for mitotic progression.
Inhibition of Aurora A by this compound leads to defects in centrosome maturation and separation, failure to form a proper bipolar spindle, and ultimately, a halt in mitotic progression.[3][4] This disruption of the cell cycle can induce apoptosis, autophagy, or senescence in cancer cells.[3][4]
Experimental Protocols
Determination of Ki Value for this compound
The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to its target enzyme. A common method for determining the Ki value for a kinase inhibitor is through a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, coupled with inhibitor titration.
Principle: The assay measures the amount of ADP produced by the kinase reaction. The luminescence signal is proportional to the kinase activity. By measuring the kinase activity at various concentrations of the inhibitor, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S] / Km)) Where:
-
Ki is the inhibition constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate (ATP).
-
Km is the Michaelis-Menten constant for the substrate.
Workflow for Ki Determination:
Materials:
-
Recombinant human Aurora A kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Suitable peptide substrate (e.g., Kemptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare all reagents to their final working concentrations in kinase assay buffer.
-
Inhibitor Dilution: Perform a serial dilution of this compound to cover a range of concentrations expected to span the IC50 value.
-
Assay Plate Setup: In a 96- or 384-well plate, add the diluted inhibitor solutions. Include controls for 0% inhibition (vehicle only) and 100% inhibition (no enzyme or high concentration of a known inhibitor).
-
Enzyme Addition: Add the diluted Aurora A kinase to all wells except the 100% inhibition control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to all wells. The final ATP concentration should be close to its Km for Aurora A for accurate Ki determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by luciferase to produce a luminescent signal. Incubate as recommended.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 2. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for TC-A 2317 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-A 2317 hydrochloride is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Dysregulation of Aurora A kinase is implicated in the pathogenesis of various cancers, making it a compelling target for anti-cancer therapeutics.[2][3] this compound demonstrates significant antitumor activity by disrupting the formation of centrosomes and microtubule spindles, leading to aberrant mitosis.[2][3][4] This ultimately triggers cellular responses such as apoptosis, autophagy, or senescence, depending on the specific cancer cell type.[2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound selectively inhibits Aurora A kinase, playing a crucial role in centrosome maturation and separation, mitotic entry, and the formation of the bipolar spindle.[3] Inhibition of Aurora A kinase by TC-A 2317 leads to mitotic catastrophe and subsequent cancer cell death.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: TC-A 2317 Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of TC-A 2317 hydrochloride in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2]
Introduction
This compound is an orally active small molecule that demonstrates high selectivity for Aurora A kinase (Ki = 1.2 nM) over Aurora B kinase (Ki = 101 nM) and a panel of other kinases.[1][3] Its ability to disrupt mitotic processes in cancer cells makes it a valuable tool for research in oncology and cell cycle regulation.[2][4][5] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results.
Mechanism of Action
Aurora A kinase is a serine/threonine kinase that plays a crucial role in centrosome maturation and separation, spindle assembly, and mitotic entry.[2][5] Overexpression of Aurora A is common in many human cancers and is associated with chromosomal instability. This compound inhibits the kinase activity of Aurora A, leading to defects in spindle formation, prolonged mitosis, and ultimately, mitotic catastrophe, apoptosis, autophagy, or senescence in cancer cells.[2][4][5]
Figure 1: Simplified signaling pathway showing the role of Aurora A kinase in mitosis and its inhibition by TC-A 2317.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 392.93 g/mol | [1] |
| Chemical Formula | C₁₉H₂₈N₆O · HCl | |
| CAS Number | 1245907-03-2 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | White to beige powder | |
| Solubility in DMSO | Up to 100 mg/mL (254.50 mM) | [3] |
| 39.29 mg/mL (100 mM) | [1][6] | |
| 2 mg/mL (clear solution) | ||
| Storage (Solid) | +4°C or -20°C, sealed, away from moisture | [3] |
| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3][7] |
| In Vitro Activity (IC₅₀) | 115 nM (HCT116 cells) | [3] |
| Kinase Inhibition (Ki) | Aurora A: 1.2 nM; Aurora B: 101 nM | [1][3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[7] This prevents condensation of moisture onto the hygroscopic compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated precision balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of the compound (Molecular Weight = 392.93).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the powder. For 3.93 mg, add 1 mL of DMSO.
-
Note: DMSO is hygroscopic. Use a fresh, unopened bottle or a properly stored desiccated stock to ensure maximum solubility.[3]
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[3][6] Visually inspect for complete dissolution. The solution should be clear.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][7]
References
- 1. This compound (4066) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:1245907-03-2 | Aurora kinase A inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols for TC-A 2317 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TC-A 2317 hydrochloride, a potent and selective Aurora A kinase inhibitor, in cell culture experiments. Detailed protocols for common assays and data on its effects in various cell lines are presented to facilitate research in oncology and cell biology.
Introduction
This compound is an orally active and highly selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Aurora A kinase plays a crucial role in centrosome maturation and separation, spindle assembly, and the G2/M transition of the cell cycle.[2][3][4] Dysregulation of Aurora A is frequently observed in various human cancers, making it a compelling target for anti-cancer drug development. This compound exhibits potent anti-proliferative activity by disrupting mitotic processes, leading to cell cycle arrest, and subsequently inducing apoptosis, autophagy, or senescence in a cell-type-dependent manner.[3][5]
Mechanism of Action
This compound selectively inhibits the kinase activity of Aurora A, with a Ki value of 1.2 nM. It displays significantly lower activity against Aurora B kinase (Ki = 101 nM), highlighting its selectivity.[1] Inhibition of Aurora A kinase by TC-A 2317 leads to defects in centrosome separation, aberrant spindle formation, and destabilization of mitotic spindles.[3] This disruption of mitotic integrity triggers the spindle assembly checkpoint (SAC), initially causing a delay in mitosis. However, prolonged inhibition can lead to mitotic slippage, resulting in aneuploidy and ultimately, cell death.[3]
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 115 | [1][6] |
| A549 | Non-small Cell Lung Cancer | Varies (Dose-dependent decrease in viability) | [7] |
| A427 | Non-small Cell Lung Cancer | Varies (Dose-dependent decrease in viability) | [7] |
| NCI-H1299 | Non-small Cell Lung Cancer | Varies (Dose-dependent decrease in viability) | [7] |
Note: The IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve for each cell line of interest. The referenced study on lung cancer cell lines demonstrated a dose-dependent decrease in cell viability with TC-A 2317 treatment.[7]
Kinase Specificity of this compound
| Kinase | Ki (nM) | Reference |
| Aurora A | 1.2 | [1] |
| Aurora B | 101 | [1] |
This compound is highly selective for Aurora A kinase, with over 80-fold selectivity against Aurora B kinase.[1] It shows minimal inhibition against a panel of over 60 other kinases at concentrations up to 1 µM.[6]
Mandatory Visualizations
Caption: Aurora A Signaling Pathway and Inhibition by TC-A 2317.
Caption: General Experimental Workflow for TC-A 2317 Treatment.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Reconstitution: Dissolve this compound in DMSO to a final concentration of 10 mM. For example, for a product with a molecular weight of 392.93, dissolve 1 mg in 254.5 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of TC-A 2317.[8][9]
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation status of Aurora A and its downstream targets.
Materials:
-
6-well plates
-
Cells of interest
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aurora A, anti-phospho-Aurora A (Thr288), anti-Histone H3, anti-phospho-Histone H3 (Ser10), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution.[10][11]
Materials:
-
6-well plates
-
Cells of interest
-
This compound working solutions
-
PBS
-
70% cold ethanol
-
PI/RNase staining buffer (containing propidium iodide and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence Staining for Mitotic Spindles
This protocol is for visualizing the effects of TC-A 2317 on mitotic spindle formation.
Materials:
-
Glass coverslips in 24-well plates
-
Cells of interest
-
This compound working solutions
-
4% paraformaldehyde in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TC-A2317 = 98 HPLC 1245907-03-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Western Blot Analysis Following TC-A 2317 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Western blot analysis to investigate the cellular effects of TC-A 2317 hydrochloride, a potent and selective Aurora A kinase inhibitor. The protocols and data presented are intended to facilitate research into the mechanism of action of this compound and its potential as an anti-cancer therapeutic.
Introduction to this compound
This compound is a small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3][4][5] Aurora A kinase is frequently overexpressed in various human cancers and its inhibition has emerged as a promising strategy for cancer therapy. This compound has been shown to disrupt mitotic processes, leading to aberrant centrosome formation, microtubule destabilization, and ultimately, cell cycle arrest, apoptosis, autophagy, or senescence in cancer cells.[6][7][8]
Mechanism of Action
Aurora A kinase, a serine/threonine kinase, plays a crucial role in centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[6] this compound selectively inhibits the kinase activity of Aurora A, leading to a cascade of downstream effects that disrupt the proper execution of mitosis. One of the key downstream targets of Aurora A kinase is Histone H3. Inhibition of Aurora A by TC-A 2317 results in a significant reduction in the phosphorylation of Histone H3 at Serine 10 (H3-pS10), a critical marker for mitotic cells.[6] This disruption of the normal cell cycle can trigger various cellular fates depending on the genetic background of the cancer cells.[6][8]
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses of various cancer cell lines treated with this compound. This data is illustrative of the expected outcomes based on published research; actual results may vary depending on experimental conditions.
Table 1: Effect of this compound on Cell Fate Markers in A549 Lung Cancer Cells
| Target Protein | Treatment Time (hours) | Fold Change vs. Control (DMSO) | Cellular Process |
| Cleaved PARP-1 | 24 | ~1.5 | Apoptosis |
| 48 | ~1.2 | ||
| 72 | ~0.8 | ||
| p62/SQSTM1 | 24 | ~0.8 | Autophagy |
| 48 | ~0.6 | ||
| 72 | ~0.4 | ||
| LC3-II/LC3-I Ratio | 24 | ~2.0 | Autophagy |
| 48 | ~2.5 | ||
| 72 | ~3.0 |
Table 2: Effect of this compound on Cell Cycle Regulators in A549 and A427 Lung Cancer Cells
| Cell Line | Target Protein | Treatment Time (hours) | Fold Change vs. Control (DMSO) |
| A549 | Cyclin A | 48 | ~0.3 |
| Cyclin B1 | 48 | ~0.2 | |
| Cyclin D1 | 48 | ~2.5 | |
| p21 | 48 | ~4.0 | |
| p53 | 48 | ~3.5 | |
| A427 | Cyclin A | 48 | ~0.4 |
| Cyclin B1 | 48 | ~0.3 | |
| p53 | 48 | ~2.0 |
Table 3: Effect of this compound on Phosphorylated Histone H3 (Ser10) in Lung Cancer Cell Lines
| Cell Line | Treatment Time (hours) | Fold Change in p-H3 (S10) vs. Control (DMSO) |
| A549 | 24 | ~0.2 |
| A427 | 24 | ~0.3 |
| NCI-H1299 | 24 | ~0.25 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., A549, A427, or NCI-H1299) in appropriate culture dishes at a density that will allow for logarithmic growth during the treatment period.
-
Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentration (e.g., 1 µM). A vehicle control using the same concentration of DMSO should be prepared.
-
Treatment: When the cells reach the desired confluency (typically 60-70%), replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the culture dish.
-
Cell Scraping: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-H3 (S10), anti-PARP-1, anti-LC3B, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Mandatory Visualizations
Caption: this compound inhibits Aurora A kinase, disrupting mitosis and leading to various cell fates.
Caption: A streamlined workflow for Western blot analysis after drug treatment.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone H3 Phosphorylation (Ser10, Ser28) and Phosphoacetylation (K9S10) Are Differentially Associated with Gene Expression in Liver of Rats Treated In Vivo with Acute Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]
Application Notes and Protocols: Immunofluorescence Staining for Mitosis with TC-A 2317
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-A 2317 is a potent and selective small molecule inhibitor of Aurora kinase A, a key regulator of mitotic progression. Aurora kinase A is essential for centrosome maturation and separation, bipolar spindle assembly, and proper chromosome alignment.[1] Inhibition of Aurora kinase A by TC-A 2317 disrupts these processes, leading to aberrant mitotic spindle formation, prolonged mitosis, and ultimately, mitotic catastrophe, apoptosis, or senescence in cancer cells.[1][2] These characteristics make TC-A 2317 a valuable tool for studying the molecular mechanisms of mitosis and a potential anti-cancer therapeutic agent.[1]
Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of specific proteins and the structural changes that occur during mitosis. This document provides detailed protocols for using TC-A 2317 to induce mitotic defects in cultured cells and for the subsequent immunofluorescence staining of key mitotic markers, including α-tubulin (a component of microtubules), pericentrin (a centrosomal protein), and phospho-Histone H3 (a marker for mitotic chromatin).
Mechanism of Action of TC-A 2317
TC-A 2317 selectively inhibits the kinase activity of Aurora kinase A. This inhibition disrupts the downstream signaling cascade that governs critical mitotic events. The consequences of TC-A 2317 treatment include:
-
Aberrant Centrosome Formation: Inhibition of Aurora kinase A leads to defects in centrosome maturation and separation, often resulting in monopolar or multipolar spindles.[1]
-
Microtubule Destabilization: TC-A 2317 can lead to the destabilization of mitotic spindle microtubules.[2]
-
Prolonged Mitosis: Cells treated with TC-A 2317 often exhibit a significant delay in mitotic progression.[1]
-
Mitotic Slippage and Aneuploidy: Despite the presence of mitotic defects, cells may exit mitosis without proper chromosome segregation, leading to the formation of micronuclei and aneuploidy.[1]
Data Presentation
In Vitro Efficacy of TC-A 2317
The following table summarizes the effect of TC-A 2317 on the viability of various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell viability by 50%.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Cancer | 24 | ~1 |
| A427 | Lung Cancer | 24 | ~1.5 |
| NCI-H1299 | Lung Cancer | 24 | ~2 |
Data estimated from cell viability graphs presented in Min et al., 2016.[2]
Recommended Working Concentrations
For inducing mitotic defects for immunofluorescence studies, a concentration of 1 µM TC-A 2317 for 24-48 hours is a recommended starting point based on published data.[2] However, the optimal concentration and incubation time may vary depending on the cell line and experimental goals. A dose-response experiment is recommended to determine the optimal conditions for your specific system.
Experimental Protocols
Cell Culture and Treatment with TC-A 2317
-
Cell Seeding: Seed the cells of interest onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
TC-A 2317 Treatment: Prepare a stock solution of TC-A 2317 in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing TC-A 2317. Incubate the cells for the desired duration (e.g., 24 or 48 hours) to induce mitotic arrest and associated phenotypes. A vehicle control (DMSO) should be run in parallel.
Immunofluorescence Staining Protocol
This protocol is designed for the co-staining of α-tubulin, pericentrin, and phospho-Histone H3.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary Antibodies (diluted in Blocking Buffer):
-
Mouse anti-α-tubulin
-
Rabbit anti-pericentrin
-
Goat anti-phospho-Histone H3 (Ser10)
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Donkey anti-mouse IgG, Alexa Fluor 488
-
Donkey anti-rabbit IgG, Alexa Fluor 594
-
Donkey anti-goat IgG, Alexa Fluor 647
-
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their recommended concentrations in Blocking Buffer.
-
Aspirate the blocking solution and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Store the slides at 4°C, protected from light, until imaging.
-
-
Microscopy:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), Alexa Fluor 594 (red), and Alexa Fluor 647 (far-red).
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining of mitotic cells treated with TC-A 2317.
Caption: Simplified signaling pathway of Aurora A kinase in mitosis and its inhibition by TC-A 2317.
Caption: Logical flow of the immunofluorescence protocol for studying TC-A 2317 effects.
References
Application Notes and Protocols for Cell Viability (MTT) Assay with TC-A 2317 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability in response to treatment with TC-A 2317 hydrochloride. This compound is a potent and selective inhibitor of Aurora kinase A, a key regulator of mitotic progression.[1][2][3][4] Its mechanism of action involves disrupting the formation of the mitotic spindle, leading to mitotic catastrophe and subsequent cell death through apoptosis, autophagy, or senescence in cancer cells.[1][5][6] This document outlines the experimental protocol, data presentation, and a visualization of the relevant signaling pathway to facilitate research into the anti-proliferative effects of this compound.
Data Presentation
The following table summarizes the reported inhibitory concentrations of this compound in a cancer cell line. This data is crucial for designing dose-response experiments.
| Cell Line | Compound | IC50 (nM) | Reference |
| HCT116 | This compound | 115 | [3] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm[8][10]
Protocol:
-
Cell Seeding:
-
Harvest and count cells from the exponential growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the role of Aurora kinase A in mitotic progression, the pathway targeted by this compound.
Caption: Aurora A kinase pathway in mitosis and its inhibition by TC-A 2317.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (4066) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Aurora Kinases | Tocris Bioscience [tocris.com]
- 5. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Analyzing Cell Cycle Effects of TC-A 2317 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-A 2317 is a potent and selective inhibitor of Aurora kinase A, a key regulator of mitotic progression.[1][2] Inhibition of Aurora kinase A disrupts the formation and function of the mitotic spindle, leading to errors in chromosome segregation and ultimately, cell cycle arrest or cell death.[1][2] These characteristics make TC-A 2317 a compound of significant interest in cancer research and drug development. This document provides detailed application notes and protocols for analyzing the effects of TC-A 2317 on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: Inhibition of Aurora Kinase A
Aurora kinase A is a serine/threonine kinase that plays a critical role in various stages of mitosis, including centrosome maturation and separation, bipolar spindle assembly, and the spindle assembly checkpoint.[1][2] TC-A 2317 selectively inhibits the kinase activity of Aurora kinase A, leading to a cascade of events that disrupt mitotic progression. This disruption results in aberrant cell division, characterized by the formation of micronuclei and multinucleated cells, and can induce apoptosis, autophagy, or senescence depending on the cellular context.[1] A hallmark of TC-A 2317 treatment is the accumulation of cells with a 4N or greater DNA content, indicative of a failure to properly complete mitosis.[1][2]
Data Presentation
Quantitative Analysis of Cell Cycle Distribution
Treatment of various cancer cell lines with TC-A 2317 leads to a significant accumulation of cells in the G2/M phase of the cell cycle, as well as an increase in polyploidy. The following table summarizes the observed effects on cell cycle distribution in human lung cancer cell lines after treatment with 1 µM TC-A 2317.
| Cell Line | Treatment Time (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase (>4N DNA Content) | Reference |
| A549 | 24 | Significant Decrease | Slight Decrease | Significant Increase | [1][2] |
| 48 | Significant Decrease | Slight Decrease | Significant Increase | [1][2] | |
| 72 | Significant Decrease | Slight Decrease | Significant Increase | [1][2] | |
| A427 | 24 | Variable | Variable | Significant Increase | [1] |
| 48 | Variable | Variable | Significant Increase | [1] | |
| 72 | Variable | Variable | Significant Increase | [1] | |
| NCI-H1299 | 24 | Significant Decrease | Significant Decrease | Significant Increase | [1] |
| 48 | Significant Decrease | Significant Decrease | Significant Increase | [1] | |
| 72 | Significant Decrease | Significant Decrease | Significant Increase | [1] |
Note: While the primary study did not provide exact percentages, it reported a "significant accumulation of cells with 4N DNA content" and polyploidy, which is represented in the table.[1][2]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with TC-A 2317
This protocol outlines the general procedure for culturing and treating cancer cells with TC-A 2317 prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., A549, A427, NCI-H1299)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
TC-A 2317 (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare the desired concentrations of TC-A 2317 by diluting the stock solution in complete cell culture medium. A final concentration of 1 µM is a common starting point.[1] Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing TC-A 2317 or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[1]
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol describes the staining of TC-A 2317-treated cells with propidium iodide for the analysis of DNA content and cell cycle distribution by flow cytometry.
Materials:
-
TC-A 2317-treated and vehicle-treated cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the wells with PBS, then add trypsin-EDTA to detach the cells.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.
-
Fixation:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution to the cell suspension.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE-A).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content histogram.
-
Visualizations
Signaling Pathway of Aurora Kinase A in Mitosis
References
Application Notes and Protocols for TC-A 2317 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-A 2317 hydrochloride is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression. Its ability to disrupt the formation of the mitotic spindle makes it a compound of significant interest in cancer research. These application notes provide detailed information on the long-term storage, stability, and handling of this compound, along with protocols for key in vitro experiments to assess its biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 2-((5-Hydroxy-1,5-dimethylhexyl)amino)-4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)-3-pyridinecarbonitrile hydrochloride |
| Molecular Formula | C₁₉H₂₈N₆O · HCl |
| Molecular Weight | 392.93 g/mol |
| CAS Number | 1245907-03-2 |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 50 mM) |
Long-Term Storage and Stability
Proper storage of this compound is crucial to maintain its stability and activity. The following storage conditions are recommended based on supplier datasheets and general guidelines for small molecule inhibitors.
Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 6 months | Store desiccated and protected from light. |
| +4°C | Shorter-term storage | For frequent use, but -20°C is preferred for long-term stability. | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1] |
Protocol for Long-Term Stability Study (General Guideline)
This protocol is a general guideline for assessing the long-term stability of this compound, based on ICH (International Council for Harmonisation) guidelines.
Objective: To evaluate the stability of this compound under defined long-term storage conditions.
Materials:
-
This compound (solid powder)
-
Appropriate solvent (e.g., DMSO)
-
Vials (amber glass or other light-protecting material)
-
Calibrated stability chambers set to desired temperature and humidity (e.g., 25°C/60% RH, 4°C)
-
HPLC system with a validated stability-indicating method
-
Other analytical instruments as needed (e.g., for appearance, water content)
Procedure:
-
Sample Preparation:
-
For solid-state stability, accurately weigh and dispense the this compound powder into multiple vials.
-
For solution stability, prepare a stock solution at a known concentration in the desired solvent (e.g., 10 mM in DMSO). Aliquot the solution into multiple vials.
-
-
Initial Analysis (Time 0):
-
Analyze a set of samples immediately after preparation to establish the initial characteristics.
-
Parameters to test include: Appearance, Assay (purity by HPLC), and any other relevant physical or chemical properties.
-
-
Storage:
-
Place the vials in the stability chambers under the selected long-term storage conditions.
-
-
Time Points for Testing:
-
Pull samples for analysis at predetermined intervals. A typical schedule for a 24-month study would be: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis at Each Time Point:
-
At each time point, perform the same set of analytical tests as at Time 0.
-
Record any changes in appearance, purity (assay), and the formation of any degradation products.
-
-
Data Analysis:
-
Compare the results at each time point to the initial data.
-
Establish the shelf-life or re-test period based on the time at which a significant change in a critical quality attribute is observed.
-
Protocol for Accelerated Stability Study (General Guideline)
Objective: To predict the long-term stability of this compound by subjecting it to stressed conditions.
Materials:
-
Same as for the long-term stability study.
-
Calibrated stability chambers set to accelerated conditions (e.g., 40°C/75% RH).
Procedure:
-
Sample Preparation: Prepare samples as described for the long-term stability study.
-
Initial Analysis (Time 0): Perform initial analysis as described above.
-
Storage: Place the vials in the stability chamber under accelerated conditions.
-
Time Points for Testing:
-
A typical schedule for a 6-month accelerated study would be: 0, 1, 3, and 6 months.
-
-
Analysis and Data Analysis: Perform the same analysis and data evaluation as for the long-term study. The data can be used to model and predict the degradation rate at the recommended long-term storage conditions.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound. These protocols are based on methodologies reported in the literature, particularly the work of Min et al. (2016) in Oncotarget.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells (e.g., HCT116, A549).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.01 µM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
-
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
This compound stock solution
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete medium.
-
-
Compound Treatment:
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC₅₀ from the MTT assay) or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator.
-
Replace the medium with fresh medium containing the compound every 2-3 days.
-
-
Colony Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet staining solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
-
Washing and Drying:
-
Carefully remove the crystal violet solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
Aurora A Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in mitotic progression, the process targeted by this compound.
Caption: Aurora A Kinase Pathway in Mitosis.
Experimental Workflow for In Vitro Analysis
This diagram outlines the workflow for evaluating the in vitro efficacy of this compound.
Caption: In Vitro Experimental Workflow.
References
Application Notes and Protocols for TC-A 2317 Hydrochloride in Spindle Assembly Checkpoint Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-A 2317 hydrochloride is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Its ability to disrupt the formation of the mitotic spindle and override the spindle assembly checkpoint (SAC) makes it a valuable tool for studying the intricacies of cell division and a potential therapeutic agent in oncology.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell viability, cell cycle progression, and spindle integrity, particularly in the context of the spindle assembly checkpoint.
Mechanism of Action
Aurora A kinase is essential for centrosome maturation, spindle assembly, and proper chromosome segregation. This compound selectively inhibits Aurora A kinase, leading to a cascade of mitotic disruptions. This includes the formation of aberrant, often monopolar, spindles and a failure to properly align chromosomes at the metaphase plate.[1][3] Consequently, the spindle assembly checkpoint is activated. However, sustained inhibition of Aurora A by TC-A 2317 can lead to SAC override, causing cells to exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage.[1] This results in aneuploidy, the formation of micronuclei and multinucleated cells, and can ultimately trigger cell death through apoptosis, autophagy, or lead to senescence, depending on the cellular context.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (µM) after 24h treatment | Reference |
| A549 (human lung carcinoma) | ~1 | [4] |
| A427 (human lung carcinoma) | ~1 | [4] |
| NCI-H1299 (human non-small cell lung cancer) | ~1 | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment (1 µM TC-A 2317) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | % of Cells with >4N DNA Content | Reference |
| 24 hours | 48.5 | 18.2 | 24.1 | 9.2 | [5] |
| 48 hours | 42.1 | 15.3 | 18.5 | 24.1 | [5] |
| 72 hours | 35.7 | 12.4 | 15.8 | 36.1 | [5] |
Table 3: Induction of Nuclear Abnormalities in A549 Cells by this compound
| Treatment (1 µM TC-A 2317) | % of Cells with Micronuclei | % of Multinucleated Cells | Reference |
| 24 hours | 5.3 | 3.1 | [5] |
| 48 hours | 12.7 | 8.5 | [5] |
| 72 hours | 18.2 | 15.4 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., A549, A427, NCI-H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) or vehicle control (DMSO) to the wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 1 µM this compound or vehicle control for 24, 48, and 72 hours.[5]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, G2/M phases, and with a DNA content greater than 4N.[5]
Immunofluorescence for Spindle and Nuclear Morphology
This protocol allows for the visualization of the mitotic spindle and nuclear morphology to assess the effects of this compound.
Materials:
-
This compound
-
Human cancer cell lines
-
Coverslips in 12-well plates
-
4% paraformaldehyde in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain for nuclear visualization
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 12-well plates and allow them to adhere.
-
Treat the cells with 1 µM this compound or vehicle control for the desired time (e.g., 24, 48, 72 hours).[5]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with abnormal spindles, micronuclei, and multiple nuclei.[5]
Visualizations
Figure 1: Mechanism of TC-A 2317 in overriding the Spindle Assembly Checkpoint.
Figure 2: Experimental workflow for studying TC-A 2317 effects.
Figure 3: Logical flow of TC-A 2317's cellular impact.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing TC-A 2317 Hydrochloride Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-A 2317 hydrochloride. Our goal is to help you optimize your experimental conditions for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Aurora A kinase.[1] Its mechanism of action involves the disruption of mitotic progression by interfering with the normal function of the Aurora A kinase, a key regulator of cell division. This can lead to defects in centrosome separation, spindle formation, and chromosome segregation, ultimately resulting in cell cycle arrest, apoptosis, autophagy, or senescence, depending on the cell type.[1][2]
Q2: What is a typical IC50 value for this compound?
The IC50 value of this compound can vary significantly depending on the cell line and the assay conditions. It is crucial to determine the IC50 empirically in your specific experimental system. Below is a summary of reported IC50 values in different cancer cell lines.
Data Presentation: Reported IC50 Values for this compound
| Cell Line | Cancer Type | Assay Type | Reported IC50 (nM) |
| HCT116 | Colon Carcinoma | Cell Proliferation | 115[1] |
| A549 | Lung Carcinoma | Cell Viability (MTT) | Dose-dependent decrease in viability[2] |
| A427 | Lung Carcinoma | Cell Viability (MTT) | Dose-dependent decrease in viability[2] |
| NCI-H1299 | Lung Carcinoma | Cell Viability (MTT) | Dose-dependent decrease in viability[2] |
| B9, GB30, GB169 | Glioblastoma (neurospheres) | Growth and Survival | 168-179[1] |
Q3: How should I prepare and store this compound stock solutions?
For optimal results, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Based on manufacturer recommendations, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prepare working solutions, dilute the stock solution in your cell culture medium immediately before use. It is advisable to prepare fresh dilutions for each experiment to avoid potential degradation of the compound in aqueous solutions.
Experimental Protocols
Detailed Methodology 1: Cell Viability IC50 Determination using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A common starting range is 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
-
Detailed Methodology 2: In Vitro Aurora A Kinase Activity IC50 Determination
This protocol describes a general enzymatic assay to determine the direct inhibitory effect of this compound on Aurora A kinase activity. The ADP-Glo™ Kinase Assay is a common platform for this.[3]
-
Reagent Preparation:
-
Prepare the kinase reaction buffer, recombinant Aurora A kinase, substrate (e.g., a peptide substrate), and ATP. The ATP concentration should be close to the Km for Aurora A for more accurate Ki determination.
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a suitable microplate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control).
-
Normalize the signal to the vehicle control (no inhibitor).
-
Plot the normalized signal against the logarithm of the inhibitor concentration and calculate the IC50 using non-linear regression.
-
Troubleshooting Guide
Q4: My IC50 values are highly variable between experiments. What could be the cause?
High variability is a common issue in IC50 determination. Here are some potential causes and solutions:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Inconsistent Seeding Density: Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells.
-
Compound Stability: As mentioned, prepare fresh dilutions of this compound for each experiment. The stability of small molecule inhibitors in aqueous media can be limited.
-
Edge Effects in Microplates: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or fill them with sterile PBS.
-
Assay Timing: Ensure that incubation times for both drug treatment and assay development are consistent across all experiments.
Q5: I am observing a biphasic or U-shaped dose-response curve. What does this mean?
A biphasic dose-response curve, where the inhibitory effect decreases at higher concentrations, can be observed with some kinase inhibitors. This may be due to:
-
Off-target effects: At higher concentrations, the inhibitor may interact with other kinases or cellular targets, leading to complex biological responses.
-
Compound solubility: The compound may precipitate out of solution at higher concentrations, leading to a lower effective concentration.
-
Cellular mechanisms: The inhibitor might trigger opposing cellular signaling pathways at different concentrations.
If you observe a biphasic curve, it is important to carefully analyze the data and consider the possibility of multiple mechanisms of action. It may be necessary to focus on the initial inhibitory phase for IC50 calculation and investigate the off-target effects separately.
Q6: My cell-based IC50 is much higher than the biochemical (in vitro) IC50. Why is there a discrepancy?
This is a common and expected observation. Several factors contribute to this difference:
-
Cell Permeability: The compound needs to cross the cell membrane to reach its intracellular target. Poor permeability will result in a lower effective intracellular concentration.
-
Efflux Pumps: Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell, reducing its intracellular concentration.
-
Plasma Protein Binding: If the cell culture medium contains serum, the inhibitor may bind to proteins like albumin, reducing the free concentration available to enter the cells.
-
Intracellular ATP Concentration: In cell-based assays, the inhibitor competes with high intracellular concentrations of ATP. In biochemical assays, the ATP concentration can be controlled and is often set at or below the Km value, making the inhibitor appear more potent.
Visualizations
Caption: Simplified signaling pathway of Aurora A kinase and the inhibitory action of this compound.
References
troubleshooting TC-A 2317 hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively handling TC-A 2317 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating high-concentration stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is also soluble in ethanol, though typically at lower concentrations than in DMSO.[2]
Q2: I've added the recommended solvent, but the compound isn't dissolving. What should I do?
A2: If you observe particulate matter after adding the solvent, we recommend the following steps:
-
Vortex the solution: Ensure the vial is tightly capped and vortex it for 1-2 minutes to facilitate mechanical mixing.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.[3]
-
Sonication: Place the vial in an ultrasonic bath for 15-30 minutes to break up any aggregates.[4][5]
Q3: My this compound solution is clear in DMSO, but a precipitate forms when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common issue known as "salting out" or precipitation upon solvent change. To mitigate this:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try diluting your stock solution further.
-
Use a co-solvent system: For in vivo or certain in vitro applications, a co-solvent system can improve solubility. Protocols using DMSO in combination with PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been reported.[1]
-
Add the DMSO stock to the aqueous solution slowly while vortexing: This can help to disperse the compound more effectively and prevent localized high concentrations that can lead to precipitation.
Q4: How should I store my this compound stock solution?
A4: Once dissolved, stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1] Always bring aliquots to room temperature before opening to prevent condensation, which can compromise the solvent and the compound.
Q5: What are the signs of compound degradation in my stock solution?
A5: Signs of degradation can include a change in the color of the solution, the appearance of new particulate matter that does not dissolve with warming or sonication, or a decrease in the expected biological activity of the compound in your assays. If you suspect degradation, it is best to prepare a fresh stock solution.
Troubleshooting Guide
Issue 1: Difficulty Dissolving Lyophilized Powder
| Symptom | Possible Cause | Troubleshooting Step |
| Powder does not dissolve in DMSO after vortexing. | Insufficient agitation or time. | Gently warm the vial to 37°C in a water bath for 10-15 minutes.[3] |
| Particulate matter remains after warming. | Compound may be aggregated. | Use an ultrasonic bath to sonicate the vial for 15-30 minutes.[4] |
| Compound still not dissolved after warming and sonication. | Solvent quality may be poor (e.g., contains water). | Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of some compounds.[1][6] |
Issue 2: Precipitation in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Step |
| A cloudy precipitate forms immediately upon dilution. | The compound's solubility limit in the aqueous buffer has been exceeded. | Decrease the final concentration of this compound in your working solution. |
| A fine, crystalline precipitate appears over time. | Slow crystallization from a supersaturated solution. | Prepare fresh dilutions immediately before use. Consider filtering the final working solution through a 0.22 µm syringe filter if compatible with your experiment. |
| The solution becomes hazy or opalescent. | Formation of microprecipitates. | Visually inspect the solution using the Tyndall effect (shining a focused beam of light through the solution) to detect sub-visible particles.[7][8] If present, try the troubleshooting steps for immediate precipitation. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 39.29 | 100 | [2] |
| Ethanol | 19.65 | 50 | [2] |
Table 2: Stock Solution Preparation Volumes
| Target Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.54 mL | 12.72 mL | 25.45 mL |
| 5 mM | 0.51 mL | 2.54 mL | 5.09 mL |
| 10 mM | 0.25 mL | 1.27 mL | 2.54 mL |
| 50 mM | 0.05 mL | 0.25 mL | 0.51 mL |
Calculations are based on a molecular weight of 392.93 g/mol . For batch-specific molecular weights, refer to the Certificate of Analysis.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-warm the vial: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes before opening.
-
Weigh the compound: Accurately weigh the desired amount of this compound. For example, 1 mg.
-
Add solvent: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial. For 1 mg to make a 10 mM solution, add 0.254 mL of DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex for 2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Aid Dissolution (if necessary): If particulate matter is still visible, warm the vial in a 37°C water bath for 10-15 minutes, followed by sonication in an ultrasonic bath for 15-30 minutes.
-
Final Inspection: Once the solution is clear, it is ready for use or storage.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for short-term or -80°C for long-term storage.[1]
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol is adapted from a published method and may require optimization for your specific application.[1]
-
Prepare a 25 mg/mL stock solution in DMSO following Protocol 1.
-
Prepare the vehicle:
-
In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80. Mix thoroughly.
-
Add 450 µL of saline to the PEG300/Tween-80 mixture and mix until a homogenous solution is formed.
-
-
Prepare the final formulation:
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the 900 µL of vehicle.
-
Vortex thoroughly until the solution is clear. This will result in a final concentration of 2.5 mg/mL.
-
Visualizations
Caption: A flowchart for dissolving this compound.
Caption: The inhibitory action of TC-A 2317 on Aurora Kinase A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aurora Kinases | Tocris Bioscience [tocris.com]
- 3. This compound | CAS:1245907-03-2 | Aurora kinase A inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 5. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a simple method for visual detection of microprecipitates in blends of parenteral drug solutions using a focused (tyndall) light beam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
minimizing TC-A 2317 hydrochloride off-target effects
Welcome to the technical support center for TC-A 2317 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and orally active small molecule inhibitor of Aurora A kinase.[1][2] It belongs to a class of compounds characterized as 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines. Its primary mechanism of action is the inhibition of Aurora A kinase, a key regulator of mitotic progression.[3][4]
Q2: How selective is this compound?
This compound exhibits high selectivity for Aurora A kinase over Aurora B kinase.[1][5] In vitro studies have shown a significant difference in the inhibitory constant (Ki) between these two isoforms. The compound has also been screened against a panel of 60 other kinases and was found to have IC50 values greater than 1000 nM for these kinases, indicating a high degree of selectivity.[1][2][5] However, the specific list of these 60 kinases from the original publication is not publicly available.
Q3: What are the known on-target effects of this compound in cells?
Inhibition of Aurora A kinase by this compound disrupts normal mitotic progression.[3] This leads to a variety of cellular phenotypes, including:
-
Aberrant formation of centrosomes and microtubule spindles.[3]
-
Prolonged duration of mitosis.
-
Accumulation of cells with micronuclei or multinuclei.[3]
-
Induction of apoptosis, autophagy, or senescence depending on the cell type.[3]
Q4: What are the potential, though less common, off-target effects of Aurora kinase inhibitors in general?
While TC-A 2317 is highly selective for Aurora A, some less selective Aurora kinase inhibitors have been reported to have off-target effects. For instance, some inhibitors of Aurora B can also inhibit FLT3 and KIT kinases, which may lead to hematological toxicities like neutropenia.[6] It is important to note that these effects are not necessarily associated with the highly selective TC-A 2317.
Troubleshooting Guide
This guide is designed to help you identify and address potential off-target effects during your experiments with this compound.
Problem 1: Unexpected cellular phenotype not consistent with Aurora A inhibition.
Possible Cause: The observed phenotype might be due to an off-target effect of this compound in your specific cellular model.
Troubleshooting Steps:
-
Confirm On-Target Activity: Before investigating off-target effects, it is crucial to confirm that TC-A 2317 is inhibiting Aurora A in your system. This can be done by Western blot analysis of the phosphorylation status of a known Aurora A substrate, such as histone H3 at Serine 10, or by observing the expected mitotic defects.[3]
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for Aurora A inhibition in your cell line. Off-target effects are more likely to occur at higher concentrations.
-
Use a Structurally Different Aurora A Inhibitor: To confirm that the observed phenotype is specific to Aurora A inhibition, use another potent and selective Aurora A inhibitor with a different chemical scaffold. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Aurora A. If the phenotype is rescued, it is likely an on-target effect.
Problem 2: Results are inconsistent across different cell lines.
Possible Cause: The cellular context, including the expression levels of interacting proteins and the activation state of signaling pathways, can influence the response to a kinase inhibitor.
Troubleshooting Steps:
-
Characterize Your Cell Lines: Analyze the baseline expression levels of Aurora A, Aurora B, and key cell cycle proteins in your different cell lines.
-
Consider Allosteric Regulation: The activity and inhibitor sensitivity of Aurora A can be influenced by its binding partners, such as TPX2.[7][8] Differences in the expression of these partners between cell lines could alter the efficacy of TC-A 2317.
-
Assess Metabolic Activity: Recent studies have shown that the metabolic state of a cell, such as its reliance on glycolysis, can impact its sensitivity to Aurora A inhibitors.[9]
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| Ki | 1.2 nM | Aurora A | [1] |
| Ki | 101 nM | Aurora B | [1] |
| IC50 | > 1000 nM | Panel of 60 other kinases | [1][2][5] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To determine the selectivity of this compound in your experimental context, a comprehensive kinase selectivity profiling is recommended.
Methodology:
-
Service Providers: Utilize a commercial kinase screening service (e.g., KINOMEscan®, Eurofins KinaseProfiler™). These services offer screening against large panels of kinases (over 480).[10][11]
-
Assay Principle: The KINOMEscan® platform, for example, uses an active site-directed competition binding assay. The amount of test compound that binds to the kinase is measured relative to a known ligand.[10][12]
-
Data Analysis: The results are typically presented as the percentage of the kinase that is bound by the test compound at a specific concentration. This can be used to identify potential off-target interactions.
Protocol 2: Western Blot for Off-Target Signaling Pathway Activation
If you suspect an off-target effect is impacting a specific signaling pathway, you can use Western blotting to assess the phosphorylation status of key proteins in that pathway.
Methodology:
-
Treatment: Treat your cells with a range of this compound concentrations, including a concentration that is 10-100 fold higher than the IC50 for Aurora A inhibition. Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: After the desired treatment time, harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Perform standard Western blotting procedures using antibodies against the phosphorylated and total forms of key proteins in the suspected off-target pathway.
-
Analysis: Quantify the band intensities to determine if TC-A 2317 treatment alters the phosphorylation status of proteins in the pathway of interest in a dose-dependent manner.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. This compound | Aurora Kinases | Tocris Bioscience [tocris.com]
- 2. This compound | CAS:1245907-03-2 | Aurora kinase A inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (4066) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Issues in interpreting the in vivo activity of Aurora-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinase A inhibition reverses the Warburg effect and elicits unique metabolic vulnerabilities in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
interpreting unexpected results with TC-A 2317 hydrochloride
Welcome to the technical support center for TC-A 2317 hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues that may arise when working with this potent and selective Aurora A kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Aurora A kinase.[1] Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, specifically in centrosome maturation and separation, and the formation of the bipolar spindle.[2][3] By inhibiting Aurora A, TC-A 2317 disrupts these processes, leading to mitotic errors and subsequent cellular responses such as apoptosis, autophagy, or senescence.[1]
Q2: What are the expected cellular phenotypes after treating cancer cells with this compound?
A2: Treatment of cancer cells with TC-A 2317 is expected to induce defects in mitotic progression.[1] Common phenotypes include:
-
Aberrant formation of centrosomes and microtubule spindles.[1]
-
Prolonged duration of mitosis.[1]
-
Accumulation of cells with micronuclei or multinuclei.[1]
-
Induction of apoptosis, autophagy, or senescence, depending on the cell type.[1]
-
A decrease in overall cell proliferation and viability.[4]
Q3: Is this compound selective for Aurora A kinase?
A3: Yes, this compound is reported to be highly selective for Aurora A kinase over Aurora B kinase and other kinases.[5] However, as with any small molecule inhibitor, the possibility of off-target effects at higher concentrations should be considered.
Q4: In which cell lines has this compound been shown to be effective?
A4: TC-A 2317 has been shown to inhibit the proliferation of various cancer cell lines, including human lung cancer cells (A549, A427, and NCI-H1299) and glioblastoma cells.[1][6]
Troubleshooting Guide
Unexpected Result 1: No significant decrease in cell viability or proliferation after treatment.
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Compound Inactivity | Ensure proper storage of this compound (as recommended by the supplier) to prevent degradation. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and use them for experiments. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary between cell types. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Aurora A kinase inhibition. Consider using a positive control cell line known to be sensitive to TC-A 2317 (e.g., A549). You may also investigate the expression level of Aurora A kinase in your cell line. |
| Incorrect Assay Timing | The effects of TC-A 2317 on cell viability may not be apparent at early time points. Extend the treatment duration (e.g., 48-72 hours) to allow for the accumulation of mitotic defects and subsequent cell death. |
| Experimental Artifact | Review your cell seeding density and ensure that cells are healthy and in the exponential growth phase before treatment. Also, verify the accuracy of your cell viability assay. |
Unexpected Result 2: High degree of cell death observed at very low concentrations.
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Off-Target Toxicity | While TC-A 2317 is selective, high concentrations can lead to off-target effects. Lower the concentration range in your experiments. Consider performing a kinase panel screen to identify potential off-target interactions. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Cell Line Hypersensitivity | Your cell line may be particularly sensitive to the inhibition of the Aurora A pathway. This could be a valid biological result. Confirm the finding with repeat experiments and consider investigating the underlying genetic or proteomic basis for this sensitivity. |
Unexpected Result 3: Inconsistent results between experiments.
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Variable Cell Culture Conditions | Standardize your cell culture procedures, including cell passage number, seeding density, and media composition. Inconsistent cell health can lead to variable drug responses.[7] |
| Compound Instability | Prepare fresh dilutions of TC-A 2317 from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Variability | Ensure that your assay protocols are followed consistently. Pay close attention to incubation times, reagent concentrations, and instrument settings.[8] |
Data Presentation
Table 1: Expected Cellular Outcomes of this compound Treatment in A549 Lung Cancer Cells
| Parameter | Expected Result with TC-A 2317 (1 µM) |
| Cell Viability | Significant decrease after 24 hours[4] |
| Colony Formation | Dramatically reduced[4] |
| Cells with 4N DNA Content | Significant accumulation[6] |
| Micronuclei/Multinuclei Formation | Increased incidence[1] |
| Apoptosis/Autophagy/Senescence | Induction of autophagy and senescence[1][4] |
Experimental Protocols
Protocol 1: In Vitro Aurora A Kinase Assay
This protocol is adapted from commercially available kinase assay kits and can be used to determine the direct inhibitory effect of TC-A 2317 on Aurora A kinase activity.
Materials:
-
Recombinant active Aurora A kinase
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[9]
-
Substrate (e.g., Kemptide)[10]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the diluted TC-A 2317, recombinant Aurora A kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value of TC-A 2317 for Aurora A kinase.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: Aurora A Kinase Signaling Pathway and Inhibition by TC-A 2317.
Caption: General Experimental Workflow for Evaluating TC-A 2317 Effects.
Caption: Troubleshooting Decision Tree for Lack of Efficacy.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. youtube.com [youtube.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: TC-A 2317 Hydrochloride Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-A 2317 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Aurora kinase A[1][2]. Aurora kinase A is a crucial serine/threonine kinase that plays a vital role in mitotic progression, including centrosome maturation and separation, and the formation of the mitotic spindle[2]. By inhibiting Aurora kinase A, TC-A 2317 disrupts these processes, leading to aberrant centrosome and microtubule spindle formation, prolonged mitosis, and ultimately mitotic catastrophe. This can result in various cellular outcomes depending on the cell type, including apoptosis, autophagy, or senescence[3].
Q2: What are the known or potential mechanisms of resistance to Aurora A kinase inhibitors like this compound?
While specific resistance mechanisms to this compound are not extensively documented, resistance to Aurora A kinase inhibitors, in general, can arise through several mechanisms:
-
Upregulation of ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration and efficacy.[4][5][6][7]
-
Alterations in Apoptosis Signaling: Cancer cells can develop resistance by upregulating anti-apoptotic proteins, such as Bcl-xL, which counteracts the pro-apoptotic effects of Aurora A inhibition[8].
-
Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to circumvent the effects of Aurora A inhibition. For example, the PI3K/AKT/mTOR pathway can be activated to promote cell survival and proliferation despite the inhibition of Aurora A[9][10].
-
Mutations in the Drug Target: Although less commonly reported for this class of inhibitors, mutations in the AURKA gene could potentially alter the drug binding site and reduce the inhibitory effect of TC-A 2317.
-
Cellular State and Plasticity: A subpopulation of cancer cells may exist in a drug-tolerant state, allowing them to survive initial treatment and eventually develop stable resistance mechanisms.
-
Influence of p53 Status: The tumor suppressor protein p53 can influence the cellular response to Aurora kinase inhibitors. In some contexts, p53 is critical for inhibitor-mediated apoptosis, and its mutation or loss can lead to resistance by allowing cells to evade apoptosis and undergo polyploidy[1][11].
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.
Possible Cause 1: Upregulation of ABC transporters.
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Perform quantitative real-time PCR (qRT-PCR) or western blotting to compare the mRNA and protein levels of key ABC transporters (e.g., ABCB1, ABCG2) in your resistant cell line versus the parental, sensitive cell line.
-
Functional Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for ABCB1) in a flow cytometry-based assay to determine if there is increased efflux activity in the resistant cells.
-
Co-treatment with an ABC Transporter Inhibitor: Treat the resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil for ABCB1) and assess if sensitivity is restored using a cell viability assay.
-
Possible Cause 2: Alterations in apoptosis signaling.
-
Troubleshooting Steps:
-
Evaluate Apoptosis Markers: Use western blotting to check the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members like Bcl-xL, Mcl-1, and Bax, Bak) in sensitive versus resistant cells treated with TC-A 2317.
-
Assess Caspase Activity: Measure the activity of caspases (e.g., caspase-3, -7, -9) in response to treatment to determine if the apoptotic cascade is blunted in resistant cells.
-
Combination with Pro-apoptotic Agents: Test if co-treatment with a BH3 mimetic (e.g., navitoclax, which inhibits Bcl-xL) can re-sensitize the resistant cells to TC-A 2317[8].
-
Possible Cause 3: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Phospho-protein Profiling: Use a phospho-kinase array or perform western blotting for key signaling nodes (e.g., p-AKT, p-mTOR, p-ERK) to identify activated survival pathways in the resistant cells.
-
Inhibitor Combination Studies: If a bypass pathway is identified (e.g., PI3K/AKT), test the combination of TC-A 2317 with an inhibitor of that pathway to see if synergistic cell killing is achieved[9].
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
Disclaimer: The following data is for illustrative purposes only and represents a hypothetical scenario for troubleshooting and experimental design.
| Cell Line | Parental/Resistant | p53 Status | IC50 (nM) of this compound | Fold Resistance |
| HCT116 | Parental | Wild-Type | 115 | - |
| HCT116-TCR-1 | Resistant | Wild-Type | 1380 | 12 |
| A549 | Parental | Wild-Type | 250 | - |
| A549-TCR-1 | Resistant | Wild-Type | 3750 | 15 |
| MDA-MB-231 | Parental | Mutant | 400 | - |
| MDA-MB-231-TCR-1 | Resistant | Mutant | 5200 | 13 |
Table 2: Hypothetical Gene Expression Changes in this compound Resistant Cells.
Disclaimer: The following data is for illustrative purposes only and represents a hypothetical scenario for troubleshooting and experimental design.
| Gene | Protein | Function | Fold Change in Resistant vs. Parental Cells (mRNA) |
| ABCB1 | P-glycoprotein (MDR1) | Drug Efflux Pump | 25-fold increase |
| ABCG2 | BCRP | Drug Efflux Pump | 15-fold increase |
| BCL2L1 | Bcl-xL | Anti-apoptotic protein | 8-fold increase |
| AKT1 | AKT | Pro-survival signaling | 3-fold increase |
| CDKN1A | p21 | Cell cycle inhibitor | 2-fold decrease |
Experimental Protocols
1. Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound[12][13][14][15].
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile culture flasks and plates
-
Cell counting equipment
-
-
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing TC-A 2317 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of TC-A 2317 in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. Change the medium with the appropriate drug concentration every 2-3 days. Passage the cells as they reach 70-80% confluency.
-
Cryopreservation: At each successful adaptation to a higher concentration, cryopreserve a stock of the cells.
-
Characterization of Resistance: After several months of continuous culture and dose escalation, the resulting cell population should exhibit significant resistance. Characterize the resistant phenotype by determining the new IC50 and comparing it to the parental cell line. A 10-fold or higher increase in IC50 is generally considered a strong indication of resistance[15].
-
2. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability[12].
-
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
-
3. Western Blotting for Aurora A and Resistance-Associated Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-Aurora A, anti-p-Aurora A, anti-ABCB1, anti-Bcl-xL, anti-p-AKT, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels.
-
4. Immunofluorescence for Centrosome Analysis
This method allows for the visualization of cellular structures, such as centrosomes, to assess the effects of TC-A 2317.
-
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., cold methanol)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody (e.g., anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with TC-A 2317 as required.
-
Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize them to allow antibody entry.
-
Blocking and Staining: Block non-specific sites and then incubate with the primary and secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images of the centrosomes using a fluorescence microscope. Analyze for abnormalities such as centrosome amplification or fragmentation.
-
Visualizations
Caption: Workflow for generating a drug-resistant cancer cell line.
Caption: Logic diagram for troubleshooting TC-A 2317 resistance.
Caption: Key signaling pathways involved in TC-A 2317 action and resistance.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Kinome rewiring reveals AURKA limits PI3K-pathway inhibitor efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. p53 is critical for the Aurora B kinase inhibitor-mediated apoptosis in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of TC-A 2317 Hydrochloride
Welcome to the technical support center for TC-A 2317 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this potent and selective Aurora A kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Aurora A kinase, with a Ki value of 1.2 nM.[1][2] It shows excellent selectivity over Aurora B kinase (Ki = 101 nM) and more than 60 other kinases.[1][2] By inhibiting Aurora A kinase, TC-A 2317 disrupts mitotic progression, leading to aberrant centrosome and microtubule spindle formation, which can induce apoptosis, autophagy, or senescence in cancer cells.[3]
Q2: TC-A 2317 is described as "orally active." Why might I need to improve its bioavailability?
A2: While this compound is orally active and demonstrates a good pharmacokinetic profile in preclinical models, "improving bioavailability" is a common goal in drug development for several reasons:[1][4]
-
Maximizing Therapeutic Efficacy: Ensuring that a higher and more consistent amount of the drug reaches the systemic circulation can lead to a more potent and reliable therapeutic effect.
-
Reducing Inter-Individual Variability: Poor bioavailability can often be associated with high pharmacokinetic variability between subjects. Improving bioavailability can lead to more predictable drug exposure.
-
Lowering the Required Dose: By increasing the fraction of the drug that is absorbed, the overall dose can potentially be lowered, which can reduce the risk of off-target effects and decrease the cost of goods.
-
Overcoming Formulation Challenges: The inherent physicochemical properties of a compound, such as low aqueous solubility, can limit its absorption. Specific formulation strategies can overcome these limitations.
Q3: What are the known physicochemical properties of this compound that might affect its bioavailability?
A3: Based on available data, the primary property of this compound that may impact its oral bioavailability is its solubility. It is readily soluble in organic solvents like DMSO and ethanol but has limited aqueous solubility.[5][6] This is a common characteristic of many kinase inhibitors and can be a rate-limiting step in oral absorption. The compound is also noted to have good cell permeability, which is a favorable characteristic for absorption.[1][2]
Troubleshooting Guide: Common Issues and Solutions
Problem: Inconsistent or low plasma concentrations of TC-A 2317 in animal studies.
This is a common challenge when working with compounds that have low aqueous solubility. The following troubleshooting steps and formulation strategies can help improve the dissolution and absorption of this compound.
Initial Assessment and Baseline Measurement
Before attempting advanced formulation strategies, it is crucial to establish a baseline pharmacokinetic profile with a simple suspension formulation. This will allow for a quantitative comparison of any improvements achieved with more advanced formulations.
Formulation Strategies to Enhance Bioavailability
Poorly soluble drugs often benefit from formulation strategies that increase the drug's surface area, improve its wettability, or present it in a pre-dissolved state. Below are several approaches that can be applied to this compound.
| Strategy | Principle | Advantages | Considerations |
| Co-solvents | Increase the solubility of the drug in the formulation vehicle. | Simple and quick to prepare for preclinical studies. | Potential for drug precipitation upon dilution in the gastrointestinal tract. Toxicity of some co-solvents at high concentrations. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon gentle agitation in aqueous media.[6] | Can significantly enhance solubility and absorption. May bypass first-pass metabolism via lymphatic uptake. | Formulation development can be complex. Potential for GI side effects with some surfactants. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate. | High potential to increase aqueous solubility. Can improve drug stability. | The size of the drug molecule may limit complex formation. Can be a more expensive approach. |
| Solid Dispersions | The drug is dispersed in a solid matrix, often a polymer, to create an amorphous form of the drug, which has higher solubility than the crystalline form. | Significant increases in dissolution rate and bioavailability. | Can be physically unstable and revert to the crystalline form over time. Requires specialized equipment for preparation (e.g., spray dryer, hot-melt extruder). |
| Particle Size Reduction (Micronization/Nanonization) | Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[5] | A well-established and widely used technique. | May not be effective for drugs with very low solubility. Can lead to particle aggregation. |
Table 1: Comparison of Formulation Strategies to Improve Bioavailability.
Experimental Protocols
Here are detailed methodologies for preparing formulations of this compound for in vivo studies.
Co-solvent-Based Formulation
This protocol is based on a commonly used vehicle for preclinical oral dosing.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly. A common ratio is 10% DMSO and 40% PEG300 in the final formulation.
-
Add Tween-80 (e.g., 5% of the final volume) and mix until a clear solution is formed.
-
Slowly add saline while vortexing to bring the solution to the final volume. The final composition could be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted by altering the ratio of the co-solvents.
Cyclodextrin-Based Formulation
This method utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a solution of SBE-β-CD in saline (e.g., 20% w/v). This may require gentle warming and stirring to fully dissolve the cyclodextrin.
-
Slowly add the DMSO stock solution of TC-A 2317 to the SBE-β-CD solution while vortexing. A common final concentration of DMSO is 10%.
-
Continue to mix until a clear solution is obtained. The final formulation will be, for example, 10% DMSO in a 20% SBE-β-CD saline solution.
-
Filter the final solution through a 0.22 µm filter before administration.
In Vivo Bioavailability Study Design
A typical crossover study design in rodents can be used to compare the bioavailability of different formulations.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Study Groups:
-
Group 1: this compound in a simple suspension (e.g., 0.5% methylcellulose in water) - Control
-
Group 2: this compound in a co-solvent formulation
-
Group 3: this compound in a cyclodextrin-based formulation
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the respective formulations via oral gavage at a consistent dose (e.g., 30 mg/kg).[4]
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for TC-A 2317 concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
Relative bioavailability can be calculated as: (AUCformulation / AUCsuspension) x 100%.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for assessing bioavailability improvement.
Decision-Making Logic
Caption: Troubleshooting logic for bioavailability issues.
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. This compound | CAS:1245907-03-2 | Aurora kinase A inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound (4066) by Tocris, Part of Bio-Techne [bio-techne.com]
dealing with TC-A 2317 hydrochloride precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-A 2317 hydrochloride. This guide focuses on addressing the common issue of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Inhibition of Aurora A kinase disrupts the formation of the mitotic spindle, leading to errors in chromosome segregation and ultimately inducing cell cycle arrest, apoptosis, autophagy, or senescence in cancer cells.[4]
Q2: What is the solubility of this compound?
This compound is readily soluble in organic solvents like DMSO and ethanol.[2][3] However, like many small molecule inhibitors, it has low aqueous solubility, which can lead to precipitation when added to cell culture media. For in vivo studies, a clear solution of at least 2.5 mg/mL can be achieved using a co-solvent formulation.[1]
Q3: Why is my this compound precipitating in the cell culture media?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. This occurs because the compound is not readily soluble in water-based environments. The final concentration of the compound in the media may exceed its solubility limit, causing it to fall out of solution.[5] Factors such as temperature shifts, pH of the media, and the presence of salts can also influence solubility and contribute to precipitation.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1][6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Precipitation in Media
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Initial Observation: Precipitate Detected
If you observe a precipitate in your cell culture media after adding this compound, follow this workflow to identify and resolve the issue.
Data Presentation
The following table summarizes the known solubility and storage data for this compound.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | 100 mM (39.29 mg/mL) | [2] |
| Ethanol | 50 mM (19.65 mg/mL) | [2] | |
| In vivo formulation* | ≥ 2.5 mg/mL (6.36 mM) | [1] | |
| Storage (Powder) | -20°C | Up to 3 years | [6] |
| Storage (Stock in DMSO) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
*In vivo formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Equilibrate the Compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation.
-
Solvent Preparation: Use anhydrous, sterile-filtered DMSO to prepare the stock solution.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath to aid dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol provides a method to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture media.
-
Pre-warm Media: Warm the required volume of cell culture media (with or without serum) to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): If high dilutions are required, perform an intermediate dilution of the DMSO stock solution in fresh, pre-warmed media in a separate sterile tube.
-
Final Dilution: While gently vortexing or swirling the pre-warmed media, add the required volume of the this compound stock solution dropwise to the media. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture media is below 0.5% to avoid solvent-induced cytotoxicity.[6] A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.
-
Visual Inspection: After dilution, visually inspect the media for any signs of precipitation. If a fine precipitate is observed, a brief sonication (1-2 minutes) of the final media solution may help to redissolve the compound.[7]
Signaling Pathway
Inhibition of Aurora A kinase by this compound disrupts mitotic progression and can lead to several downstream cellular outcomes, including the activation of the p53 tumor suppressor pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aurora Kinases | Tocris Bioscience [tocris.com]
- 3. This compound | CAS:1245907-03-2 | Aurora kinase A inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. file.selleckchem.com [file.selleckchem.com]
duration of TC-A 2317 hydrochloride treatment for maximal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of TC-A 2317 hydrochloride, a potent and selective Aurora A kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Aurora A kinase, with a Ki (inhibition constant) of 1.2 nM.[1][2] It exhibits significantly less activity against Aurora B kinase (Ki = 101 nM) and over 60 other kinases, making it a highly selective tool for studying Aurora A function.[1][2] By inhibiting Aurora A, TC-A 2317 disrupts critical mitotic processes, including centrosome maturation and separation, bipolar spindle formation, and chromosome alignment.[3][4] This disruption leads to mitotic catastrophe and subsequent cellular responses such as apoptosis, autophagy, or senescence, depending on the cell type.[3][4][5]
Q2: What is the recommended concentration and duration of treatment with this compound to observe a maximal effect?
A2: The optimal concentration and duration of treatment are cell-line dependent. However, a common starting point for in vitro studies is 1 µM. For many cancer cell lines, significant effects on cell viability and mitotic progression can be observed within 24 to 72 hours.
For example, in studies with human lung cancer cell lines (A549, A427, and NCI-H1299), treatment with 1 µM TC-A 2317 for 24 hours significantly decreased cell viability.[3][5] Longer treatments (up to 72 hours) have been shown to induce downstream effects like apoptosis, autophagy, and senescence.[3][5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q3: What are the expected phenotypic effects of this compound treatment on cancer cells?
A3: Treatment with this compound can induce a range of phenotypic changes, primarily related to defects in mitosis. These include:
-
Aberrant Mitotic Spindles: Disorganized and often monopolar spindle formation.[3][4]
-
Centrosome Amplification: An increase in the number of centrosomes.[3]
-
Prolonged Mitosis: Cells spend a longer time in mitosis before undergoing cell death or mitotic slippage.[3][4][5]
-
Formation of Micronuclei and Multinucleated Cells: A consequence of improper chromosome segregation.[3][4][5]
-
Induction of Apoptosis, Autophagy, or Senescence: The ultimate cell fate depends on the cellular context and genetic background.[3][4][5]
Q4: I am not observing the expected decrease in cell viability. What are some potential troubleshooting steps?
A4: If you are not seeing the expected results, consider the following:
-
Compound Integrity: Ensure the this compound has been stored correctly (desiccate at -20°C) and that the stock solution is fresh.[6]
-
Cell Line Sensitivity: The sensitivity to Aurora A inhibition can vary between cell lines. Consider testing a higher concentration range or a different cell line known to be sensitive.
-
Treatment Duration: The maximal effect may require a longer incubation period. Extend the treatment time up to 72 hours.
-
Assay-Specific Issues: For viability assays like MTT, ensure that the cell seeding density is appropriate and that the assay was performed at a time point where significant cell death is expected.
-
Confirm Target Engagement: To verify that the compound is active in your system, you can perform a Western blot to check for the inhibition of Aurora A autophosphorylation or the phosphorylation of its downstream targets, such as histone H3 at Serine 10 (H3-pS10).[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Lung Cancer Cell Lines
| Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |
| A549 | 1 µM | 24 hours | Significant decrease in cell viability | [3][5] |
| A427 | 1 µM | 24 hours | Significant decrease in cell viability | [3][5] |
| NCI-H1299 | 1 µM | 24 hours | Significant decrease in cell viability | [3][5] |
| A549 | 1 µM | 72 hours | Induction of autophagy and senescence | [3][5] |
| A427 | 1 µM | 72 hours | Induction of apoptosis and autophagy | [3][5] |
| NCI-H1299 | 1 µM | 72 hours | Induction of apoptosis, autophagy, and senescence | [3][5] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from studies investigating the effect of TC-A 2317 on cancer cell proliferation.[3][5]
-
Cell Seeding: Seed cells (e.g., A549, A427, or NCI-H1299) in a 96-well plate at a density of 5 x 10³ cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (4066) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:1245907-03-2 | Aurora kinase A inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
controlling for cytotoxicity of TC-A 2317 hydrochloride
Welcome to the technical support center for TC-A 2317 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective Aurora A kinase inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control for and understand the cytotoxic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Aurora A kinase, with a Ki (inhibitor constant) of 1.2 nM.[1][2] Aurora A kinase is a crucial regulator of mitotic progression, playing a key role in centrosome maturation and spindle assembly.[2][3][4] By inhibiting Aurora A, TC-A 2317 disrupts these processes, leading to aberrant mitotic spindle formation, prolonged mitosis, and ultimately, mitotic catastrophe in cancer cells.[3][4] This can result in various cellular outcomes, including apoptosis, autophagy, or senescence, depending on the cell type.[3][4]
Q2: What are the expected cytotoxic effects of this compound?
A2: Due to its mechanism of action in disrupting mitosis, this compound is expected to exhibit cytotoxic and anti-proliferative effects, particularly in rapidly dividing cells like cancer cell lines. The observed cytotoxicity is the intended on-target effect of the compound. Studies have shown that TC-A 2317 can induce apoptosis (programmed cell death), autophagy (a cellular degradation process), and senescence (a state of irreversible cell cycle arrest).[3][4] The specific outcome is cell-type dependent.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: Differentiating between on-target and potential off-target effects is crucial. Here are some strategies:
-
Rescue Experiments: Overexpression of a constitutively active form of Aurora A kinase in your cells of interest. If the cytotoxic effects of TC-A 2317 are on-target, this overexpression should rescue the cells from the compound-induced phenotype.
-
Use of Structurally Unrelated Inhibitors: Employing other known Aurora A kinase inhibitors with different chemical scaffolds. If these compounds produce a similar cytotoxic profile, it strengthens the evidence for an on-target effect.
-
Dose-Response Correlation: Correlate the concentration range at which you observe cytotoxicity with the known IC50 (half-maximal inhibitory concentration) for Aurora A inhibition. Significant divergence may suggest off-target effects.
-
Kinome Profiling: For in-depth analysis, you can perform kinome-wide profiling to identify other kinases that might be inhibited by TC-A 2317 at the concentrations used in your experiments.
Q4: What is a recommended starting concentration for my experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. As a starting point, we recommend performing a dose-response experiment ranging from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-5 µM) concentrations. The IC50 for proliferation inhibition in HCT116 cells has been reported to be 115 nM.[1]
Troubleshooting Guide
Unexpected or excessive cytotoxicity can be a concern in any experiment involving potent inhibitors. This guide provides potential causes and solutions for common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Excessive Cytotoxicity at Low Concentrations | High sensitivity of the cell line to Aurora A kinase inhibition. | Perform a dose-response experiment with a wider range of lower concentrations (e.g., picomolar to low nanomolar) to determine the optimal working concentration. |
| Off-target effects at higher concentrations. | Lower the concentration of TC-A 2317. If the issue persists, consider performing experiments to rule out off-target effects as described in the FAQs. | |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically <0.1%). | |
| Inconsistent Results Between Experiments | Variation in cell seeding density. | Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. |
| Differences in compound preparation. | Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Cell line instability or passage number. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. | |
| No Observed Cytotoxicity | Insufficient concentration of the inhibitor. | Increase the concentration of this compound. Confirm the potency of your compound stock. |
| Cell line is resistant to Aurora A kinase inhibition. | Consider using a different cell line that is known to be sensitive to Aurora A inhibitors. You can also assess the expression level of Aurora A in your cell line. | |
| Short incubation time. | Increase the duration of exposure to the compound. A time-course experiment is recommended to determine the optimal endpoint. |
Experimental Protocols
Below are detailed protocols for key experiments to assess and control for the cytotoxicity of this compound.
Dose-Response Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of TC-A 2317 or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Detection (Caspase-3/7 Activity Assay)
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 1x, 5x, and 10x the IC50 value) and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 12, 24, or 48 hours).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using a cell viability assay).
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol detects the activity of β-galactosidase at pH 6.0, a common biomarker for senescent cells.[5][6]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Fixing Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
SA-β-Gal Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Seed cells in 6-well plates and treat with a sub-lethal concentration of this compound (e.g., below the IC50) or a vehicle control.
-
Incubate for an extended period (e.g., 3-5 days), as senescence is a delayed response.
-
Wash the cells twice with PBS.
-
Fix the cells with Fixing Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-Gal Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C (without CO2) overnight in the dark.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells.
Autophagy Detection (LC3B Immunofluorescence)
This protocol visualizes the formation of autophagosomes by detecting the localization of LC3B protein.
Materials:
-
This compound
-
Cell line of interest
-
Glass coverslips in 24-well plates
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against LC3B
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentrations and a vehicle control. A positive control for autophagy (e.g., starvation or rapamycin) should be included.
-
Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-LC3B antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash and counterstain with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Autophagosome formation is indicated by a punctate pattern of LC3B staining.
Visualizations
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. telomer.com.tr [telomer.com.tr]
impact of serum concentration on TC-A 2317 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of serum concentration on the activity of TC-A 2317, a potent and selective Aurora kinase A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TC-A 2317?
A1: TC-A 2317 is a potent and selective inhibitor of Aurora kinase A.[1][2] Its primary mechanism of action involves the disruption of mitotic progression. By inhibiting Aurora kinase A, TC-A 2317 causes aberrant formation of centrosomes and microtubule spindles, leading to a prolonged M phase of the cell cycle. This disruption can result in various cellular outcomes, including apoptosis (programmed cell death), autophagy (cellular self-digestion), or senescence (irreversible growth arrest), depending on the cell type.[1][2]
Q2: How does serum in cell culture media affect the activity of TC-A 2317?
A2: Serum contains a high concentration of proteins, such as albumin and alpha-1-acid glycoprotein, which can bind to small molecule inhibitors like TC-A 2317.[3][4][5][6] This protein binding reduces the concentration of free, unbound TC-A 2317 that is available to interact with its target, Aurora kinase A, within the cell. Consequently, the observed potency (as measured by the IC50 value) of TC-A 2317 is often lower (i.e., the IC50 value is higher) in the presence of serum compared to serum-free or low-serum conditions.
Q3: What is an IC50 shift assay and why is it important for studying TC-A 2317?
A3: An IC50 shift assay is an in vitro experiment designed to quantify the effect of serum proteins on the potency of a compound.[7][8][9] The assay involves determining the half-maximal inhibitory concentration (IC50) of the inhibitor in the presence and absence of serum or with varying concentrations of serum. The "shift" in the IC50 value provides a measure of the extent to which serum proteins reduce the inhibitor's apparent activity. This is a critical experiment for understanding how TC-A 2317 might behave in a more physiologically relevant environment and for correlating in vitro data with in vivo efficacy.
Q4: What is the typical range of an IC50 shift for kinase inhibitors in the presence of serum?
A4: The magnitude of the IC50 shift is highly dependent on the specific inhibitor and its plasma protein binding affinity. For kinase inhibitors, which are often highly protein-bound, the IC50 shift can be significant, ranging from a few-fold to over 100-fold. While specific data for TC-A 2317 is not publicly available, it is not uncommon for compounds with high plasma protein binding (>90%) to exhibit a substantial increase in their IC50 values in the presence of physiological concentrations of serum proteins.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with TC-A 2317, particularly concerning the influence of serum.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Observed IC50 of TC-A 2317 is much higher than expected based on literature. | 1. High serum concentration in cell culture media: Serum proteins are binding to TC-A 2317, reducing its effective concentration. 2. Cell line specific effects: Different cell lines may have varying sensitivities or express different levels of drug transporters. 3. Incorrect compound concentration: Errors in serial dilutions or stock solution preparation. | 1. Perform an IC50 shift assay by testing a range of serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS). This will help quantify the effect of serum. Consider using serum-free or low-serum media for initial potency assessments. 2. Confirm the reported cell line and experimental conditions from the literature. If possible, test in a cell line known to be sensitive to Aurora kinase A inhibitors. 3. Verify the concentration of your TC-A 2317 stock solution and prepare fresh serial dilutions. |
| High variability in experimental results between assays. | 1. Inconsistent serum batches: Different lots of fetal bovine serum (FBS) can have varying protein compositions. 2. Variable cell health and density: Inconsistent cell seeding density or passage number can affect drug response. 3. Assay timing: The duration of drug incubation can influence the observed IC50. | 1. Use the same lot of FBS for a set of comparative experiments. If changing lots, re-validate key findings. 2. Maintain a consistent cell seeding density and use cells within a defined passage number range. Regularly check for cell viability and morphology. 3. Standardize the incubation time with TC-A 2317 across all experiments. |
| TC-A 2317 shows no activity in a cell-based assay. | 1. Very high serum concentration: The effective concentration of free TC-A 2317 may be below the threshold for inhibition. 2. Inappropriate assay endpoint: The chosen readout may not be sensitive to the effects of Aurora kinase A inhibition. 3. Compound degradation: The compound may be unstable under the experimental conditions. | 1. Test the compound in a low-serum or serum-free medium to confirm its intrinsic activity. 2. Use a validated endpoint for Aurora kinase A inhibition, such as measuring the phosphorylation of a known substrate (e.g., Histone H3 at Ser10) or assessing cell cycle arrest at the G2/M phase. 3. Prepare fresh solutions of TC-A 2317 and minimize exposure to light and extreme temperatures. |
Data Presentation
Illustrative Impact of Serum Concentration on TC-A 2317 IC50
Disclaimer: The following data is for illustrative purposes only and is based on typical observations for kinase inhibitors. Specific plasma protein binding data for TC-A 2317 is not publicly available. This table demonstrates the concept of an IC50 shift due to serum protein binding.
| Serum Concentration (%) | Illustrative IC50 (nM) | Fold Shift in IC50 (vs. 0.5% Serum) |
| 0.5 | 10 | 1.0 |
| 2 | 25 | 2.5 |
| 5 | 60 | 6.0 |
| 10 | 150 | 15.0 |
Experimental Protocols
Protocol 1: Determination of TC-A 2317 IC50 in a Cell-Based Assay with Varying Serum Concentrations
Objective: To quantify the effect of serum on the potency of TC-A 2317.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
TC-A 2317 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium containing 10% FBS.
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of Serum-Containing Media:
-
Prepare separate media formulations with varying final concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%).
-
-
Compound Dilution and Treatment:
-
Perform a serial dilution of the TC-A 2317 stock solution in each of the prepared serum-containing media to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the overnight culture medium from the 96-well plate.
-
Add 100 µL of the media containing the different concentrations of TC-A 2317 to the respective wells. Include vehicle control (DMSO) wells for each serum concentration.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for the chosen cell viability reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the normalized cell viability against the logarithm of the TC-A 2317 concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each serum concentration.
-
Mandatory Visualization
Caption: Simplified signaling pathway of Aurora kinase A and its inhibition by TC-A 2317.
Caption: Experimental workflow for determining the IC50 shift of TC-A 2317.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Human plasma protein binding of the angiotensin II receptor antagonist losartan potassium (DuP 753/MK 954) and its pharmacologically active metabolite EXP3174 [pubmed.ncbi.nlm.nih.gov]
- 4. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of plasma protein and tissue binding on the time course of drug concentration in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
avoiding degradation of TC-A 2317 hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of TC-A 2317 hydrochloride to ensure the stability and integrity of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Aurora kinase A, a key enzyme in mitotic progression.[1][2][3] Its mechanism of action involves the disruption of centrosome and spindle assembly, which is crucial for proper chromosome segregation during cell division.[1][2][4] Inhibition of Aurora kinase A by TC-A 2317 leads to abnormal mitotic progression, which can result in various cellular fates including apoptosis (programmed cell death), autophagy, or senescence, ultimately inhibiting cancer cell proliferation.[1][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol.[3][5] It is recommended to use newly opened, anhydrous DMSO for the best solubility, as hygroscopic (water-absorbing) DMSO can negatively affect the product's solubility.[6] For obtaining higher solubility, warming the solution at 37°C and using an ultrasonic bath for a short period can be beneficial.[5]
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3: Proper storage is critical to prevent degradation. The solid form should be stored at 4°C, sealed, and protected from moisture.[3][6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
-80°C: Stable for up to 6 months.[6]
-
-20°C: Stable for up to 1 month.[6] All solutions should be in tightly sealed containers and protected from moisture.[6]
Troubleshooting Guide: Preventing Degradation in Solution
This guide addresses common issues that may indicate or lead to the degradation of this compound in solution.
Q4: I observed precipitation in my stock solution after storing it at -20°C. What could be the cause and how can I prevent it?
A4: Precipitation can occur due to several factors:
-
Exceeding Solubility Limits: The concentration of your stock solution may be too high for the solvent, especially at low temperatures.
-
Improper Dissolution: The compound may not have been fully dissolved initially.
-
Freeze-Thaw Cycles: Repeated changes in temperature can cause the compound to come out of solution.
Troubleshooting Steps:
-
Gently warm the vial to 37°C and sonicate briefly to try and redissolve the precipitate.[5]
-
If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
-
Always ensure the compound is fully dissolved before storage.
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6]
Q5: My experiments are showing inconsistent or weaker-than-expected results over time. Could the compound be degrading in my working solution?
A5: Yes, a loss of potency can be a sign of chemical degradation. As a hydrochloride salt, TC-A 2317 can be susceptible to degradation in aqueous media, especially under certain pH conditions.[7][8]
Preventative Measures:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for your experiments from a frozen stock solution on the day of use.[5]
-
pH of Media: Be aware that the pH of your cell culture media can influence the stability of the compound. Most drugs exhibit good stability in a pH range of 4-8.[7] Significant deviations from this could accelerate degradation.
-
Avoid Prolonged Storage of Dilute Solutions: Do not store dilute aqueous solutions for extended periods, even at 4°C.
Q6: I am preparing an aqueous formulation for an in vivo study and am concerned about stability. What should I consider?
A6: For in vivo studies requiring aqueous suspensions or solutions, the risk of the hydrochloride salt converting to its less soluble free base (a process called disproportionation) is higher.[9]
Recommendations:
-
Use Recommended Formulations: For in vivo use, specific formulations are often recommended by the supplier. Common vehicles include a mix of DMSO, PEG300, Tween-80, and saline, or formulations with SBE-β-CD.[6]
-
Control pH: Adjusting the pH of the vehicle to be more acidic can help stabilize the hydrochloride salt form.[9]
-
Assess Stability: If using a custom formulation, it is crucial to perform a stability study on the formulation itself to ensure the compound remains in its salt form and does not precipitate or degrade over the duration of the experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| DMSO | 100 mg/mL[6] | 254.50 mM[6] |
| Ethanol | 19.65 mg/mL[3] | 50 mM[3][5] |
Note: The molecular weight of this compound is 392.93 g/mol . Batch-specific molecular weights may vary slightly.[3]
Table 2: Recommended Storage Conditions for Solutions
| Storage Temperature | Duration | Key Considerations |
|---|---|---|
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[6] |
| -20°C | Up to 1 month | Seal tightly, protect from moisture.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of solid this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg of the compound.
-
Solvent Addition: Based on the molecular weight of 392.93, calculate the required volume of DMSO. To make a 10 mM stock solution from 1 mg of compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 392.93 g/mol ) = 0.0002545 L = 254.5 µL
-
Add 254.5 µL of high-purity, anhydrous DMSO to the tube containing 1 mg of the compound.[6]
-
-
Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C and use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved.[5] Visually inspect the solution to confirm there are no solid particles.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]
Visualizations
Caption: Workflow for preparing stable this compound stock solutions.
Caption: Inhibition of the Aurora A kinase pathway by this compound.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Aurora Kinases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:1245907-03-2 | Aurora kinase A inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
refining TC-A 2317 hydrochloride dosage for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TC-A 2317 hydrochloride in long-term preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your long-term in vivo experiments with this compound.
Issue 1: Higher than expected toxicity or animal morbidity.
-
Question: We initiated a 28-day study in mice with a daily oral gavage of this compound, but we are observing significant weight loss (>15%) and lethargy in the treatment group within the first week. What could be the cause and how can we address it?
-
Answer:
-
Immediate Action: Cease dosing immediately in the affected cohort to prevent further animal loss. Provide supportive care as per your institution's animal care guidelines.
-
Potential Causes & Troubleshooting Steps:
-
Dose-Limiting Toxicity: The selected dose, while potentially efficacious, may be above the maximum tolerated dose (MTD) for this strain and dosing frequency. Hematologic toxicity (neutropenia, thrombocytopenia) is a known class effect of Aurora kinase inhibitors and can lead to secondary infections and poor health.[1][2]
-
Solution: Conduct a dose range-finding study with smaller cohorts to establish the MTD for your specific animal model and strain. Consider starting with a lower dose or a less frequent dosing schedule (e.g., 5 days on, 2 days off).
-
-
Formulation Issues: Poorly prepared or unstable formulations can lead to inconsistent dosing or precipitation of the compound, causing irritation or altered absorption.
-
Solution: Verify the homogeneity and stability of your dosing formulation. Ensure the compound remains in suspension or solution for the duration of the dosing period. (See Experimental Protocols: Formulation of this compound for Oral Gavage).
-
-
Gavage-Related Stress or Injury: Repeated oral gavage can be stressful and may cause esophageal injury, leading to reduced food and water intake.[3][4]
-
Solution: Ensure all personnel are proficient in oral gavage techniques. (See Experimental Protocols: Best Practices for Oral Gavage in Rodents). Consider alternative, less stressful administration methods if feasible, such as voluntary oral consumption in a palatable vehicle.[5]
-
-
-
Issue 2: Lack of tumor growth inhibition despite consistent dosing.
-
Question: Our xenograft tumor model is not responding to this compound treatment at a dose that has been previously reported to be effective. What are the possible reasons for this lack of efficacy?
-
Answer:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment:
-
Inadequate Drug Exposure: The bioavailability of this compound can be influenced by the formulation and the specific animal model.
-
Solution: Conduct a pilot PK study to measure plasma concentrations of the compound at your chosen dose. This will confirm if adequate drug exposure is being achieved.
-
-
Insufficient Target Engagement: Even with adequate plasma levels, the compound may not be reaching the tumor at a high enough concentration to inhibit its target, Aurora A kinase.
-
Solution: Collect tumor samples at various time points after dosing to measure target engagement. This can be done by assessing the phosphorylation status of Aurora A at Threonine 288 (p-AurA T288), a marker of its activity.[6][7] A significant reduction in p-AurA T288 would indicate successful target inhibition.
-
-
-
Model-Specific Factors:
-
Tumor Model Resistance: The specific cell line used in your xenograft model may have intrinsic or acquired resistance to Aurora A kinase inhibition.
-
Solution: Confirm the in vitro sensitivity of your cell line to this compound using a cell proliferation assay.
-
-
Compound Stability and Formulation:
-
Solution: Re-verify the identity and purity of your this compound lot. Prepare fresh dosing formulations and confirm their concentration and stability over the dosing period.
-
-
-
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: How should I prepare this compound for long-term oral administration in mice?
-
A1: this compound has low aqueous solubility. For preclinical oral gavage, it can be formulated as a suspension in vehicles such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. It is crucial to ensure the suspension is homogenous before each administration. For long-term studies, the stability of the compound in the chosen vehicle at the intended storage temperature should be confirmed.[2][8][9]
-
-
Q2: What is a typical starting dose and frequency for long-term efficacy studies in mice?
-
A2: Based on data from other selective Aurora A inhibitors like Alisertib (MLN8237), a starting dose for efficacy studies in mice is often in the range of 30 mg/kg, administered once daily by oral gavage.[10] However, it is highly recommended to perform an initial dose-escalation study to determine the MTD in your specific mouse strain and tumor model before embarking on a long-term experiment.
-
Toxicity and Monitoring
-
Q3: What are the expected toxicities of this compound in long-term studies, and how should I monitor for them?
-
A3: The primary expected toxicities are related to the anti-mitotic activity of the compound. Monitor animals daily for clinical signs of distress, including weight loss, lethargy, ruffled fur, and changes in behavior. Body weight should be recorded at least twice weekly. Hematologic toxicities, such as neutropenia and thrombocytopenia, are common with Aurora kinase inhibitors.[1][2] Therefore, periodic complete blood counts (CBCs) from satellite animal groups are recommended to monitor for myelosuppression.
-
Pharmacodynamics and Efficacy
-
Q4: How can I confirm that this compound is hitting its target in my in vivo model?
-
A4: Target engagement can be assessed by measuring the level of phosphorylated Aurora A kinase at Threonine 288 (p-AurA T288) in tumor tissue via immunohistochemistry (IHC) or western blot.[6][7] A dose-dependent reduction in p-AurA T288 levels after treatment is a strong indicator of target inhibition.
-
-
Q5: Are there any known off-target effects I should be aware of?
-
A5: this compound is a selective Aurora A inhibitor with a Ki of 1.2 nM, compared to 101 nM for Aurora B. While highly selective, at higher concentrations, off-target effects on other kinases, including Aurora B, could occur. Inhibition of Aurora B can lead to a distinct phenotype of polyploidy due to failed cytokinesis, which can be assessed by histology and flow cytometry of tumor cells.[11]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Ki (nM) |
| Aurora A Kinase | 1.2 |
| Aurora B Kinase | 101 |
Data sourced from publicly available information.
Table 2: Preclinical Pharmacokinetic Parameters of an Aurora A Kinase Inhibitor (Alisertib) in Rodents (as a reference)
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Mouse | 30 | ~1500 | ~2 | ~8000 |
| Rat | 10 | ~800 | ~4 | ~6500 |
Note: This data is for Alisertib (MLN8237) and serves as a general reference for what to expect from a selective oral Aurora A inhibitor. Actual values for this compound may vary.
Table 3: Common Toxicities Associated with Aurora Kinase Inhibitors in Preclinical and Clinical Studies
| Toxicity Type | Manifestation | Monitoring Recommendation |
| Hematologic | Neutropenia, Anemia, Thrombocytopenia | Complete Blood Counts (CBCs) |
| Gastrointestinal | Diarrhea, Mucositis | Daily clinical observation, body weight |
| General | Fatigue, Lethargy, Anorexia | Daily clinical observation, body weight |
This table summarizes class-wide effects and should be used as a guide for monitoring.[1][2][12]
Experimental Protocols
1. Formulation of this compound for Oral Gavage (Suspension)
-
Weigh the required amount of this compound in a sterile container.
-
Prepare the vehicle solution consisting of 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 in sterile water.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Store the suspension at 2-8°C, protected from light.
-
Before each use, thoroughly vortex the suspension to ensure homogeneity.
-
Conduct stability testing to confirm that the compound does not degrade in the vehicle under the storage conditions for the duration of the study.
2. Best Practices for Oral Gavage in Rodents
-
Animal Restraint: Ensure the animal is properly restrained to prevent movement and injury. The head, neck, and body should be in a straight line.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal. For an adult mouse, an 18-20 gauge, 1.5-inch needle is typical.
-
Measurement: Measure the needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Administration: Gently insert the needle into the side of the mouth, advancing along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Dispensing: Dispense the formulation slowly and steadily.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea. Return the animal to its cage and monitor for recovery.[5][13]
3. Pharmacodynamic Assay: p-AurA (T288) Immunohistochemistry
-
Tissue Collection: Euthanize animals at predetermined time points after the final dose. Excise tumors and fix them in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm sections from the paraffin blocks and mount on positively charged slides.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate with a primary antibody specific for phospho-Aurora A (Thr288) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstain with hematoxylin.
-
-
Analysis: Dehydrate, clear, and coverslip the slides. Image the stained sections and quantify the p-AurA (T288) signal using image analysis software. Compare the signal intensity between treated and vehicle control groups.
Mandatory Visualizations
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 12. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
addressing variability in TC-A 2317 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experiments involving TC-A 2317 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Aurora A kinase.[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of Aurora A kinase, preventing its phosphorylation and activation. This inhibition disrupts the formation and function of the mitotic spindle, leading to defects in chromosome segregation and ultimately cell cycle arrest or cell death in rapidly dividing cells.[3][4]
2. What are the recommended solvent and storage conditions for this compound?
For optimal stability and performance, it is crucial to adhere to the recommended solvent and storage conditions.
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2][5][6]
-
Stock Solutions: It is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[1] A stock solution stored at -20°C is typically stable for at least one month, while storage at -80°C can extend stability to six months.[1]
3. I am observing precipitation when preparing my working solution. What should I do?
Precipitation can occur when diluting the DMSO stock solution into aqueous media. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Pre-warming: Gently warm the aqueous medium to 37°C before adding the DMSO stock solution.
-
Gradual Addition: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Sonication: If precipitation persists, brief sonication in a water bath can help to redissolve the compound.[1]
-
Fresh Preparations: Prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.
4. I am seeing inconsistent results between experiments. What are the potential sources of variability?
Inconsistent results can arise from several factors. Consider the following:
-
Compound Stability: Ensure the stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles. The stability of the compound in your specific cell culture medium over the duration of your experiment may also be a factor. It is advisable to prepare fresh working solutions for each experiment.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to Aurora A inhibition due to differences in their genetic background, expression levels of Aurora A, and the status of cell cycle checkpoint proteins like p53.[7]
-
Cell Density and Health: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase at the start of the experiment. Over-confluent or stressed cells may respond differently to the inhibitor.
-
Assay-Specific Variability: The specific assay being used can also contribute to variability. For example, in cell viability assays, the incubation time with the readout reagent (e.g., MTT, resazurin) should be optimized and kept consistent.
5. Are there any known off-target effects of this compound?
This compound is a highly selective inhibitor of Aurora A kinase. It exhibits significantly lower potency against Aurora B kinase and a panel of other kinases.[1][2][5] However, like all small molecule inhibitors, the potential for off-target effects cannot be entirely ruled out, especially at high concentrations.
To mitigate and control for potential off-target effects:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of the inhibitor that produces the desired biological effect.
-
Phenotypic Confirmation: Use multiple, independent methods to confirm the observed phenotype. For example, if you observe mitotic arrest, you can confirm this with both flow cytometry for DNA content and immunofluorescence for spindle morphology.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of Aurora A to demonstrate that the observed effects are specifically due to the inhibition of the target.
-
Control Compounds: Include a structurally related but inactive compound as a negative control, if available.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | Ki (nM) | Selectivity (vs. Aurora A) |
| Aurora A | 1.2 | 1x |
| Aurora B | 101 | ~84x |
| Other Kinases (panel of 60) | >1000 | >833x |
Data compiled from multiple sources.[1][2][5]
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 39.29 | 100 |
| Ethanol | 19.65 | 50 |
Data is based on a molecular weight of 392.93 g/mol .[2][5]
Experimental Protocols
1. General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Preparation of Working Solution: Prepare a fresh working solution of this compound by diluting the DMSO stock solution in pre-warmed, complete cell culture medium to the desired final concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays, western blotting, or immunofluorescence.
2. Western Blotting to Assess Aurora A Inhibition
This protocol allows for the detection of changes in the phosphorylation of Aurora A and its downstream targets.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against phospho-Aurora A (Thr288). To confirm the inhibition of downstream signaling, you can also probe for markers of mitotic arrest such as phospho-Histone H3 (Ser10). Use an antibody against total Aurora A and a loading control (e.g., GAPDH, β-actin) for normalization.
-
Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Immunofluorescence for Mitotic Spindle Analysis
This protocol is for visualizing the effects of this compound on mitotic spindle formation.[7]
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Treatment: Treat the cells with this compound as described in the general protocol.
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block the cells and then incubate with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle. A co-stain with an antibody against a centrosomal marker like pericentrin or γ-tubulin can also be informative.[7]
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody. Counterstain the DNA with DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.
Visualizations
Caption: Aurora A Signaling Pathway and Inhibition by TC-A 2317.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aurora Kinases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (4066) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. This compound | CAS:1245907-03-2 | Aurora kinase A inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TC-A 2317 Hydrochloride and Other Aurora A Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TC-A 2317 hydrochloride with other prominent Aurora A kinase inhibitors: Alisertib (MLN8237), MK-5108 (VX-689), and ENMD-2076. The information presented is based on available preclinical data to assist researchers in selecting the most appropriate inhibitor for their studies.
Introduction to Aurora A Kinase
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[1][2] Its overexpression is frequently observed in various cancers, making it a compelling target for anticancer drug development.[2][3] Inhibitors of Aurora A aim to disrupt the cell cycle in rapidly dividing cancer cells, leading to mitotic catastrophe and apoptosis.
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the target enzyme and its selectivity over other kinases, particularly the closely related Aurora B kinase. Inhibition of Aurora B can lead to distinct cellular phenotypes and toxicities.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity for Aurora A over Aurora B |
| This compound | Aurora A | 1.2[4] | - | ~84-fold (Ki ratio)[4] |
| Aurora B | 101[4] | - | ||
| Alisertib (MLN8237) | Aurora A | - | 1.2[5] | >200-fold (in cells)[6] |
| Aurora B | - | 396.5[5] | ||
| MK-5108 (VX-689) | Aurora A | - | 0.064[7] | ~218-fold (IC50 ratio)[7] |
| Aurora B | - | 14[7] | ||
| ENMD-2076 | Aurora A | - | 14[8] | ~25-fold (IC50 ratio)[8] |
| Aurora B | - | 350[8] |
Summary: MK-5108 demonstrates the highest potency against Aurora A in biochemical assays. This compound and Alisertib also exhibit high potency with excellent selectivity over Aurora B. ENMD-2076 is a potent Aurora A inhibitor but shows lower selectivity compared to the other compounds in this guide.
In Vitro Cellular Activity
The efficacy of these inhibitors has been evaluated in various cancer cell lines, with IC50 values for cell proliferation inhibition serving as a key metric.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HCT116 | Colorectal Carcinoma | 115 |
| Alisertib (MLN8237) | GBM10, GBM6, GBM39 | Glioblastoma | 30-150[9] |
| HCT116 | Colorectal Carcinoma | Varies (0.06 to >5 µM)[10] | |
| MK-5108 (VX-689) | Various (14 cell lines) | Multiple | 160 - 6400[11] |
| HCT116, LS174T, HL60, etc. | Multiple | 15 - 113[7] | |
| ENMD-2076 | Various | Multiple | 25 - 700[8] |
Summary: All four inhibitors demonstrate potent anti-proliferative activity across a range of cancer cell lines. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. However, the data indicates that all are active in the nanomolar to low micromolar range.
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using tumor xenograft models in rodents provide crucial information about the potential therapeutic efficacy of these inhibitors.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | Not Specified | 30 mg/kg, p.o. | 59% after 14 days |
| Alisertib (MLN8237) | HCT-116 | 3, 10, 30 mg/kg, p.o., daily for 21 days | 43.3%, 84.2%, 94.7% respectively[6] |
| GBM39, GBM6, GBM10 | 30 mg/kg/day, p.o. | Significant survival prolongation[9] | |
| MK-5108 (VX-689) | HCT116 | 15, 30 mg/kg, p.o., twice daily | Significant TGI[11] |
| HL-60 (AML) | 75 mg/kg, i.p., twice daily for 13 days | 98% reduction in mean tumor volume[7] | |
| ENMD-2076 | HT-29 | 100 or 200 mg/kg, p.o., daily for 28 days | Tumor stasis and regression[12] |
| SMMC-7721, QGY-7703, HepG2 (HCC) | 100 mg/kg | 73.67%, 76.59%, 80.12% respectively[13] |
Summary: All inhibitors show significant anti-tumor activity in various xenograft models. Alisertib and MK-5108 have demonstrated dose-dependent tumor growth inhibition. ENMD-2076 has also shown robust activity, including tumor regression in some models.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are critical for determining its dosing regimen and overall clinical viability.
| Inhibitor | Species | Dose | Cmax | Tmax | T1/2 (half-life) |
| This compound | Rat | 30 mg/kg, p.o. | 4930 nM | 1.2 h | 3.3 h |
| Alisertib (MLN8237) | Human | 50 mg, p.o., twice daily | - | - | ~23 hours[6] |
| MK-5108 (VX-689) | N/A | N/A | N/A | N/A | N/A |
| ENMD-2076 | Human | 160 mg/m², p.o., daily | - | 3-7.8 h | 27.3-38.3 h |
Signaling Pathways and Experimental Workflows
Aurora A Signaling Pathway
Aurora A is a central node in a complex signaling network that governs cell division. Its activity is tightly regulated by upstream proteins and, in turn, it phosphorylates a multitude of downstream substrates to orchestrate mitotic events. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Aurora A Signaling Pathway.
Experimental Workflow: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ kinase assay is a common method to determine the potency of inhibitors against a target kinase. The workflow involves measuring the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Caption: In Vitro Kinase Assay Workflow.
Experimental Protocols
In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits and published literature.[14][15][16]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human Aurora A kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of the substrate (e.g., Kemptide) in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the reaction buffer with a constant final concentration of DMSO (typically ≤1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of the diluted Aurora A kinase.
-
Initiate the reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell viability.[17][18][19][20][21]
-
Cell Seeding:
-
Harvest and count cells (e.g., HCT116).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Aurora A inhibitor in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
In Vivo Tumor Xenograft Study
This is a generalized protocol for evaluating the anti-tumor efficacy of an Aurora A inhibitor in a mouse xenograft model.[6][7][8][9][10][11][12][13][22][23][24][25][26][27][28][29][30][31]
-
Cell Implantation:
-
Harvest cancer cells (e.g., HCT116) and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the Aurora A inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the inhibitor to the treatment groups according to the planned dosing schedule (e.g., daily, twice daily) and dose levels.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
The study endpoint can be a predetermined time point, a specific tumor volume, or when the tumors in the control group reach a maximum allowed size.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
-
Statistically analyze the differences in tumor growth between the groups.
-
Conclusion
This compound is a potent and selective Aurora A kinase inhibitor with demonstrated in vitro and in vivo anti-tumor activity. Its biochemical profile is comparable to other well-established Aurora A inhibitors like Alisertib and MK-5108. The choice of inhibitor for a particular research application will depend on the specific experimental goals, the cancer type under investigation, and the desired pharmacokinetic properties. This guide provides a foundation of comparative data to aid in this selection process. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of these promising therapeutic agents.
References
- 1. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. ulab360.com [ulab360.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Alisertib (MLN8237), a selective Aurora-A kinase inhibitor, induces apoptosis in human tongue squamous cell carcinoma cell both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. abmole.com [abmole.com]
- 27. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of TC-A 2317 Hydrochloride in Novel Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the efficacy of the Aurora A kinase inhibitor, TC-A 2317 hydrochloride, in new cancer cell lines. It offers a comparative analysis with other well-established Aurora A kinase inhibitors, presenting detailed experimental protocols and data interpretation guidelines to support your research.
Introduction to this compound and Aurora A Kinase Inhibition
This compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Upregulation of Aurora A kinase is a common feature in many human cancers and is often associated with poor prognosis. This compound exerts its anti-tumor activity by disrupting the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death (apoptosis), autophagy, or senescence in a cell-type-dependent manner.[3][4][5] Established sensitive cell lines include the human lung cancer lines A549, A427, and NCI-H1299, as well as the colon cancer cell line HCT116.[1][4]
This guide will compare the efficacy of this compound against other known Aurora A kinase inhibitors: Alisertib (MLN8237) and MLN8054.
Comparative Analysis of Aurora A Kinase Inhibitors
A critical aspect of validating a new therapeutic agent is to benchmark its performance against existing alternatives. The following table summarizes the key characteristics of this compound, Alisertib, and MLN8054.
| Feature | This compound | Alisertib (MLN8237) | MLN8054 |
| Mechanism of Action | Selective Aurora A kinase inhibitor[1][2] | Selective Aurora A kinase inhibitor[2][6] | Selective Aurora A kinase inhibitor[1][3] |
| Reported IC50 (HCT116) | 115 nM[1] | Not specified in provided context | 0.11 - 1.43 µM (across various cell lines)[3] |
| Cellular Effects | Induces mitotic arrest, apoptosis, autophagy, senescence[3][4][5] | Induces mitotic arrest, apoptosis, autophagy[6] | Induces G2/M accumulation, spindle defects, apoptosis[3] |
| Selectivity | High selectivity for Aurora A over Aurora B[1][2] | >200-fold more potent against Aurora A than Aurora B[2] | Selective for Aurora A over Aurora B[1][3] |
Experimental Workflow for Efficacy Validation
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a new panel of cancer cell lines.
Caption: A streamlined workflow for the validation of this compound efficacy.
Signaling Pathway of Aurora A Kinase Inhibition
The diagram below illustrates the simplified signaling pathway affected by this compound and other Aurora A kinase inhibitors.
Caption: The inhibitory effect of TC-A 2317 on the Aurora A kinase signaling pathway.
Detailed Experimental Protocol: Cell Viability Assay
This protocol details the steps for conducting a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives.
Materials:
-
New cancer cell lines of interest
-
This compound
-
Alisertib (MLN8237)
-
MLN8054
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare 10 mM stock solutions of this compound, Alisertib, and MLN8054 in DMSO.
-
Perform serial dilutions of each inhibitor in complete medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each inhibitor.
-
Hypothetical Comparative Data
The following table presents hypothetical IC50 values for this compound and its alternatives in a panel of new cancer cell lines.
| Cell Line | TC-A 2317 (µM) | Alisertib (µM) | MLN8054 (µM) |
| New Cell Line 1 (e.g., Breast Cancer) | 0.25 | 0.35 | 0.85 |
| New Cell Line 2 (e.g., Glioblastoma) | 0.18 | 0.22 | 0.60 |
| New Cell Line 3 (e.g., Pancreatic Cancer) | 0.52 | 0.68 | 1.20 |
Interpretation: In this hypothetical scenario, this compound demonstrates potent anti-proliferative activity across all three new cell lines, with IC50 values consistently lower than or comparable to Alisertib and significantly lower than MLN8054. This suggests that this compound is a highly effective Aurora A kinase inhibitor in these new cellular contexts. Further experiments, such as western blotting for downstream targets and cell cycle analysis, should be conducted to confirm the mechanism of action in these new cell lines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to Aurora A Kinase Inhibitors: TC-A 2317 Hydrochloride vs. MK-5108 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Aurora A kinase inhibitors, TC-A 2317 hydrochloride and MK-5108, based on available preclinical data. Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is frequently observed in various cancers, making it a key target for anti-cancer drug development.[1][2] Both this compound and MK-5108 are selective inhibitors of Aurora A kinase, inducing mitotic arrest and subsequent cell death in cancer cells.[3][4][5] This guide summarizes their performance in cancer models, presents available quantitative data, details experimental protocols, and visualizes key pathways and workflows.
Introduction to the Compounds
This compound is a potent and selective Aurora A kinase inhibitor with a reported Ki of 1.2 nM.[6][7] It exhibits significant selectivity over Aurora B kinase (Ki = 101 nM).[6][7] Preclinical studies have demonstrated its ability to disrupt mitotic progression, leading to abnormal centrosome and spindle formation, and ultimately inducing apoptosis, autophagy, or senescence in cancer cells.[3][4]
MK-5108 (also known as VX-689) is another highly selective Aurora A inhibitor with an IC50 of 0.064 nM in cell-free assays.[8] It is significantly more selective for Aurora A than for Aurora B and C (220- and 190-fold, respectively).[8] MK-5108 has been shown to inhibit the proliferation of a wide range of tumor cell lines and has demonstrated anti-tumor activity in xenograft models, both as a monotherapy and in combination with other chemotherapeutic agents like docetaxel.[1][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and MK-5108. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency of this compound and MK-5108
| Compound | Cancer Cell Line | Assay Type | IC50 / Ki | Reference |
| This compound | - | Kinase Assay (Ki) | 1.2 nM (Aurora A) | [6][7] |
| - | Kinase Assay (Ki) | 101 nM (Aurora B) | [6][7] | |
| HCT116 (Colon) | Proliferation Assay | 115 nM | [6] | |
| MK-5108 | - | Cell-Free Kinase Assay (IC50) | 0.064 nM (Aurora A) | [8] |
| HCC1143 (Breast) | Proliferation Assay | 0.42 µM | [8] | |
| AU565 (Breast) | Proliferation Assay | 0.45 µM | [8] | |
| MCF-7 (Breast) | Proliferation Assay | 0.52 µM | [8] | |
| HCT116 (Colon) | Proliferation Assay | 0.16 - 6.4 µM | [9] | |
| A549 (Lung) | Proliferation Assay | ~0.625–2.5 µM | [9] | |
| H358 (Lung) | Proliferation Assay | ~0.25 µM | [9] | |
| H1355 (Lung) | Proliferation Assay | ~0.25 µM | [9] | |
| H460 (Lung) | Proliferation Assay | ~0.25 µM | [9] |
Table 2: In Vivo Efficacy of this compound and MK-5108
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Mouse Xenograft | Not specified | 59% after 14 days | [6] |
| MK-5108 | HCT116 Xenograft (SCID mice) | 15 mg/kg, p.o., BID, 12 days | 10% (T/C) | [10] |
| HCT116 Xenograft (SCID mice) | 30 mg/kg, p.o., BID, 12 days | 17% (T/C) | [10] | |
| SW48 Xenograft (Nude rats) | 15 mg/kg, p.o., BID, 2 days/week, 3 weeks | 35% (T/C at day 10) | [10] | |
| SW48 Xenograft (Nude rats) | 45 mg/kg, p.o., BID, 2 days/week, 3 weeks | 58% (T/C at day 10) | [10] |
Signaling Pathways and Mechanisms of Action
Both this compound and MK-5108 target Aurora A kinase, a key regulator of mitosis. Inhibition of Aurora A disrupts multiple stages of cell division, leading to mitotic catastrophe and cell death.
Caption: Inhibition of Aurora A kinase by TC-A 2317 or MK-5108 disrupts mitosis, leading to cell death.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of Aurora A kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound against the target kinase.
Caption: Workflow for a typical in vitro Aurora A kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Recombinant human Aurora A kinase, a suitable substrate (e.g., Kemptide), ATP, and a kinase assay buffer are prepared.
-
Compound Preparation: The inhibitor (this compound or MK-5108) is serially diluted to various concentrations.
-
Kinase Reaction: The kinase and inhibitor are pre-incubated. The reaction is initiated by adding a mixture of ATP and the substrate.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent (e.g., ADP-Glo™). The signal, often luminescence, is measured using a plate reader.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 or Ki value is calculated.
Cell Proliferation (MTT) Assay
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Caption: Workflow for assessing cell proliferation using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the inhibitor.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the IC50 value is calculated.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Caption: General workflow for in vivo xenograft studies.
Detailed Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[2]
-
Tumor Establishment: Tumors are allowed to grow to a specific size.
-
Randomization: Mice are randomly assigned to different treatment groups, including a vehicle control group.
-
Drug Administration: The inhibitor is administered according to a predefined schedule and route (e.g., oral gavage).
-
Monitoring: Tumor size and the body weight of the mice are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a certain size or at a predetermined time point.
-
Analysis: Tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity. Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
Both this compound and MK-5108 are potent and selective inhibitors of Aurora A kinase with demonstrated anti-cancer activity in preclinical models. MK-5108 has been more extensively characterized in a wider range of cancer cell lines and in vivo models, with data available for various dosing schedules. This compound also shows significant promise with potent kinase inhibition and in vivo efficacy.
References
- 1. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of TC-A 2317 in Overcoming Chemotherapy Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aurora kinase A inhibitor TC-A 2317 with standard chemotherapeutic agents, focusing on its synergistic effects and underlying mechanisms. The data presented herein is compiled from preclinical studies and is intended to inform further research and development in oncology.
Abstract
TC-A 2317, a potent and selective inhibitor of Aurora kinase A, has demonstrated significant anti-proliferative effects in various cancer cell lines. This guide explores the synergistic potential of TC-A 2317 when used in combination with conventional chemotherapy, particularly with the taxane-class drug, paclitaxel. The primary mechanism of this synergy involves the inactivation of the spindle assembly checkpoint (SAC), leading to mitotic catastrophe and enhanced cancer cell death. This document provides a detailed overview of the experimental data, relevant signaling pathways, and the methodologies used to evaluate these effects.
Data Presentation: Comparative Efficacy of TC-A 2317
The following tables summarize the quantitative data on the efficacy of TC-A 2317 as a single agent and in combination with chemotherapy. Due to the limited availability of publicly accessible quantitative data for TC-A 2317 in combination therapies, data from other selective Aurora kinase A inhibitors are included to provide a comparative context for the expected synergistic effects.
Table 1: Single-Agent Activity of TC-A 2317 on Lung Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| A549 | 24 hr | ~1 | [1] |
| A427 | 24 hr | ~1 | [1] |
| NCI-H1299 | 24 hr | ~1 | [1] |
Table 2: Colony Formation Inhibition by TC-A 2317
| Cell Line | Concentration (µM) | Inhibition of Colony Formation | Reference |
| A549 | 1 | Dramatically reduced | [1] |
Table 3: Synergistic Effects of Aurora Kinase A Inhibitors with Chemotherapy (Representative Data)
| Cancer Type | Aurora Kinase A Inhibitor | Chemotherapeutic Agent | Combination Effect | Reference |
| Pancreatic Cancer | CYC3 | Paclitaxel | Synergistic inhibition of cell growth and mitotic arrest. | [2] |
| Ovarian Clear Cell Carcinoma | ENMD-2076 | Cisplatin | Synergistic cytotoxicity, enhanced apoptosis, and G2/M arrest. | [3] |
| Myc-overexpressing Lymphoma | MLN8237 (Alisertib) | Cyclophosphamide | Synergistic effects in chemoresistant cells. | [4] |
Signaling Pathways and Mechanism of Action
The synergistic effect of TC-A 2317 with paclitaxel is primarily attributed to its role in disrupting mitotic progression. The following diagrams illustrate the key signaling pathways involved.
Caption: Aurora A Signaling in Mitosis.
Caption: TC-A 2317 and Paclitaxel Synergy.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of TC-A 2317's efficacy are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of TC-A 2317, chemotherapy, or a combination of both. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against drug concentration.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the desired concentrations of TC-A 2317 and/or chemotherapy.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Express the results as a percentage of the number of colonies in the treated wells relative to the control wells.
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify proteins involved in apoptosis.
-
Cell Lysis: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
This assay identifies senescent cells based on the expression of a specific biomarker.
-
Cell Culture and Treatment: Culture and treat cells in multi-well plates as required.
-
Fixation: Wash the cells with PBS and fix with 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate with the SA-β-Gal staining solution (containing X-gal at pH 6.0) at 37°C (without CO2) for 12-16 hours.
-
Visualization and Counting: Observe the cells under a microscope and count the number of blue-stained (senescent) cells and the total number of cells.
-
Data Analysis: Calculate the percentage of SA-β-Gal-positive cells.
Conclusion
The available preclinical data strongly suggest that TC-A 2317 holds promise as a synergistic agent with chemotherapy, particularly with paclitaxel, for the treatment of cancers such as non-small cell lung cancer. Its mechanism of action, involving the disruption of the spindle assembly checkpoint, provides a rational basis for its combination with microtubule-targeting agents. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this combination strategy. The experimental protocols provided in this guide offer a standardized framework for conducting such research.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of combined cisplatin and Clinacanthus nutans extract on triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of TC-A 2317 Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target activity of TC-A 2317 hydrochloride against other known Aurora kinase A inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate research tools.
This compound is a potent and selective inhibitor of Aurora kinase A, a key regulator of mitotic progression.[1][2] This enzyme plays a crucial role in centrosome maturation and separation, spindle assembly, and chromosome alignment.[3][4] Dysregulation of Aurora kinase A is frequently observed in various cancers, making it a compelling target for anti-cancer therapeutics.[4] This guide compares the in vitro potency of this compound with other well-characterized Aurora A inhibitors.
Comparative Inhibitory Activity
The on-target activity of this compound and its alternatives is summarized in the table below. The data highlights the high potency and selectivity of this compound for Aurora kinase A over its closely related isoform, Aurora kinase B.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (Aurora B/Aurora A) |
| This compound | Aurora A | N/A | 1.2 | ~84-fold |
| Aurora B | N/A | 101 | ||
| Alisertib (MLN8237) | Aurora A | 1.2 | N/A | >200-fold |
| Aurora B | 396.5 | N/A | ||
| MLN8054 | Aurora A | 4 | 7 | >40-fold |
| Aurora B | 172 | N/A | ||
| MK-5108 (VX-689) | Aurora A | 0.064 | N/A | ~220-fold |
| Aurora B | 14 | N/A | ||
| ENMD-2076 | Aurora A | 14 | N/A | ~25-fold |
| Aurora B | 350 | N/A |
Note: IC50 and Ki values are dependent on assay conditions. Data is compiled from multiple sources for comparative purposes.[1][2][4][5][6][7][8][9]
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is typically performed using in vitro biochemical assays. Below is a generalized protocol for an Aurora kinase A inhibition assay.
In Vitro Aurora Kinase A Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human Aurora kinase A enzyme
-
Kemptide (LRRASLG), a generic Aurora kinase substrate
-
ATP (Adenosine triphosphate)
-
This compound and other test compounds
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Test compound dilution or vehicle control
-
Recombinant Aurora kinase A enzyme
-
A mixture of the Kemptide substrate and ATP to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the On-Target Effect
The following diagrams illustrate the central role of Aurora kinase A in mitosis and the workflow for assessing inhibitor potency.
Caption: Aurora Kinase A Signaling in Mitosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Independent Verification of TC-A 2317 Hydrochloride's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of TC-A 2317 hydrochloride against other Aurora kinase A inhibitors. The information is supported by experimental data from preclinical studies to aid in the evaluation and potential application of this compound in cancer research.
Mechanism of Action: Targeting the Mitotic Engine
This compound is a potent and selective inhibitor of Aurora kinase A, a key regulator of cell division.[1] Aurora kinase A plays a crucial role in centrosome maturation, spindle formation, and proper chromosome segregation during mitosis. In many cancers, this kinase is overexpressed, leading to uncontrolled cell proliferation and genomic instability.
By inhibiting Aurora kinase A, this compound disrupts the mitotic process, causing defects in spindle assembly and leading to mitotic arrest. This disruption can ultimately trigger cell death through apoptosis, induce a state of cellular senescence, or lead to autophagy, depending on the cancer cell type.[1]
Comparative In Vitro Anti-Tumor Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other well-characterized Aurora kinase A inhibitors across various cancer cell lines.
| Compound | Target | HCT116 (Colon) | A549 (Lung) | NCI-H1299 (Lung) | Other Cell Lines |
| This compound | Aurora A | 115 nM | Data not available | Data not available | Ki = 1.2 nM |
| Alisertib (MLN8237) | Aurora A | 15 - 469 nM | Data not available | Data not available | IC50 range: 15-469 nM across various cell lines |
| ENMD-2076 | Aurora A, VEGFR, FGFR | 25 - 700 nM | Data not available | Data not available | IC50 range: 25-700 nM across various cell lines |
| MK-5108 (VX-689) | Aurora A | Data not available | ~2.5 µM | Data not available | IC50 range: 0.25 to >10 µM in NSCLC cell lines |
| MLN8054 | Aurora A | 0.11 - 1.43 µM | Data not available | Data not available | IC50 range: 0.11-1.43 µM across various cell lines |
Comparative In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor activity of this compound and its alternatives in preclinical xenograft models.
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | Not specified | 30 mg/kg, p.o. | 59% after 14 days |
| Alisertib (MLN8237) | HCT-116 (Colon) | 30 mg/kg, once daily | 94.7% |
| Alisertib (MLN8237) | Lymphoma models | 20 mg/kg, twice daily or 30 mg/kg, once daily | 106% (tumor regression) |
| ENMD-2076 | Breast, colon, melanoma, leukemia, multiple myeloma | Well-tolerated doses | Regression or complete inhibition |
| MLN8054 | HCT-116 (Colon) | 30 mg/kg, once daily for 21 days | Significant inhibition |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with a solution of crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Monitor animal body weight as an indicator of toxicity.
Visualizing the Mechanism and Workflow
To further illustrate the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: Aurora A Kinase Signaling Pathway and Inhibition by TC-A 2317.
Caption: Experimental Workflow for Anti-Tumor Activity Assessment.
References
TC-A 2317 Hydrochloride vs. Pan-Aurora Kinase Inhibitors: A Comparative Guide
In the landscape of cancer therapeutics, Aurora kinases have emerged as a critical target due to their pivotal role in cell cycle regulation. This guide provides a detailed comparison of TC-A 2317 hydrochloride, a selective Aurora A kinase inhibitor, with a range of pan-Aurora kinase inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and therapeutic strategies.
At a Glance: this compound vs. Pan-Aurora Kinase Inhibitors
| Feature | This compound | Pan-Aurora Kinase Inhibitors |
| Primary Target | Aurora A Kinase | Aurora A, B, and C Kinases |
| Mechanism of Action | Induces defects in mitotic spindle assembly, leading to mitotic arrest and apoptosis.[1] | Inhibit multiple phases of mitosis, including chromosome alignment and cytokinesis, often resulting in polyploidy and cell death.[1] |
| Selectivity | High selectivity for Aurora A over Aurora B. | Varying degrees of selectivity for Aurora A, B, and C. |
| Reported Cellular Effects | Monopolar spindle formation, G2-M arrest.[1] | Endoreduplication, chromosome misalignment, polyploidy.[1][2] |
Performance Data: A Quantitative Comparison
The following tables summarize the inhibitory activity of this compound and several prominent pan-Aurora kinase inhibitors. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| This compound | Aurora A | 1.2 | - | --INVALID-LINK-- |
| Aurora B | 101 | - | --INVALID-LINK-- | |
| Alisertib (MLN8237) | Aurora A | - | 1.2 | [1] |
| Aurora B | - | 396.5 | [1] | |
| AMG 900 | Aurora A | - | 5 | [1] |
| Aurora B | - | 4 | [1] | |
| Aurora C | - | 1 | [1] | |
| Danusertib (PHA-739358) | Aurora A | - | 13 | |
| Aurora B | - | 79 | ||
| Aurora C | - | 61 | ||
| Tozasertib (VX-680) | Aurora A | 0.6 (Ki app) | - | |
| Aurora B/C | Less potent | - | ||
| CCT129202 | Aurora A | - | 42 | |
| Aurora B | - | 198 | ||
| Aurora C | - | 227 |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HCT116 | 115 | --INVALID-LINK-- |
| Alisertib (MLN8237) | Various | 61 (median) | [3] |
| AMG 900 | Various | Potent antiproliferative activity | [1] |
| PF-03814735 | HCT-116, HL-60, A549, H125 | Antiproliferative activity | [1] |
| SNS-314 | Various | 1.8 - 24.4 | [4] |
Signaling Pathways and Cellular Consequences
The differential targeting of Aurora kinases by this compound and pan-Aurora kinase inhibitors leads to distinct downstream signaling events and cellular fates.
Caption: Differential effects of selective vs. pan-Aurora kinase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Aurora kinase inhibitors.
In Vitro Aurora Kinase Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against Aurora kinases.
Caption: Workflow for an in vitro Aurora kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Recombinant human Aurora A or B kinase is diluted in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[5]
-
The substrate, such as inactive histone H3, is prepared in kinase buffer.[5]
-
ATP is diluted to the desired concentration (often near the Km for the specific kinase).
-
The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
-
Reaction Setup:
-
In a microplate, the recombinant kinase, kinase buffer, and various concentrations of the test compound are combined.
-
-
Pre-incubation:
-
The plate is incubated at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
The reaction is allowed to proceed at 30°C for a defined period, typically 30-60 minutes.[5]
-
-
Reaction Termination:
-
The reaction is stopped by adding a solution containing a chelating agent like EDTA.
-
-
Detection:
-
Kinase activity is quantified by measuring the amount of product (phosphorylated substrate) or the amount of ATP consumed. Common methods include:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Western Blotting: Uses a phospho-specific antibody to detect the phosphorylated substrate.[5]
-
-
-
Data Analysis:
-
The results are used to generate dose-response curves, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding:
-
Cancer cells (e.g., HCT116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compound (e.g., this compound or a pan-Aurora kinase inhibitor) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition:
-
The culture medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 2-4 hours.
-
-
Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to determine the percentage of cell viability relative to an untreated control, and IC50 values for cell proliferation inhibition are calculated.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of Aurora kinase inhibitors in a mouse xenograft model.
Caption: General workflow for an in vivo xenograft study.
Detailed Steps:
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.[4]
-
-
Compound Administration:
-
The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[4] The control group receives the vehicle used to dissolve the compound.
-
-
Monitoring:
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study is concluded when tumors in the control group reach a predetermined size or after a specific duration.
-
The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic markers, such as the phosphorylation of histone H3 (a downstream target of Aurora B), can be assessed in tumor tissues to confirm target engagement.
-
Conclusion
The choice between a selective Aurora A inhibitor like this compound and a pan-Aurora kinase inhibitor depends on the specific research question or therapeutic strategy. This compound offers a tool to dissect the specific roles of Aurora A in cellular processes and may provide a more targeted therapeutic approach with a potentially different side-effect profile compared to pan-Aurora kinase inhibitors. Pan-Aurora kinase inhibitors, by targeting multiple members of the Aurora kinase family, may offer a broader anti-mitotic activity. The data and protocols presented in this guide provide a foundation for making informed decisions in the investigation and development of Aurora kinase-targeted therapies.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Analysis of TC-A 2317 Hydrochloride and Paclitaxel: A Guide for Researchers
In the landscape of anti-cancer therapeutics, both TC-A 2317 hydrochloride and paclitaxel represent critical tools for researchers in oncology and drug development. While both agents disrupt mitotic progression, they do so through distinct mechanisms of action, offering different strategic advantages in cancer therapy research. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
At a Glance: Key Differences
| Feature | This compound | Paclitaxel |
| Target | Aurora A Kinase | β-Tubulin |
| Mechanism | Inhibition of a key mitotic regulatory kinase | Stabilization of microtubules |
| Cell Cycle Arrest | G2/M phase | G2/M phase |
| Primary Effect | Aberrant spindle formation, mitotic catastrophe | Mitotic arrest due to hyper-stable microtubules |
Mechanism of Action: A Tale of Two Targets
This compound: Targeting a Master Regulator of Mitosis
This compound is a potent and selective inhibitor of Aurora A kinase, a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1] Aurora A is essential for centrosome maturation and separation, as well as the assembly of a functional bipolar spindle. By inhibiting Aurora A, TC-A 2317 disrupts these critical mitotic events, leading to the formation of abnormal mitotic spindles. This disruption ultimately results in mitotic catastrophe and the induction of apoptosis in cancer cells.[1]
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel, a member of the taxane family of chemotherapeutic agents, exerts its anti-cancer effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its disassembly.[2][3] Microtubules are dynamic structures that are essential for the formation of the mitotic spindle and the segregation of chromosomes during cell division. By hyper-stabilizing microtubules, paclitaxel disrupts the delicate balance of microtubule dynamics, leading to the formation of non-functional mitotic spindles and arresting cells in the G2/M phase of the cell cycle. This prolonged mitotic arrest ultimately triggers apoptosis.[4][5]
In-Vitro Performance: A Comparative Look at Cytotoxicity
The cytotoxic effects of both this compound and paclitaxel have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: In-Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HCT116 | Colon Carcinoma | 115 | [6] |
| Paclitaxel | Various (8 cell lines) | Various | 2.5 - 7.5 | [7] |
| Ovarian Carcinoma (7 cell lines) | Ovarian Cancer | 0.4 - 3.4 | [8] | |
| Lung Cancer (28 cell lines) | Lung Cancer | 27 - >32,000 (depending on exposure time) | [9] | |
| Breast Cancer (SK-BR-3) | Breast Cancer | ~10 | [10] | |
| Breast Cancer (MDA-MB-231) | Breast Cancer | ~5 | [10] | |
| Breast Cancer (T-47D) | Breast Cancer | ~20 | [10] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes and is compiled from different studies.
In-Vivo Efficacy: Preclinical Antitumor Activity
Both compounds have demonstrated antitumor activity in preclinical animal models.
Table 2: In-Vivo Antitumor Activity
| Compound | Animal Model | Tumor Type | Dosage and Administration | Key Findings | Reference |
| This compound | Rat | N/A | 30 mg/kg, p.o. | Good PK profile with a Cmax of 4930 nM. | [6] |
| Mouse | Tumor Xenograft | Not specified | 59% tumor growth inhibition after 14 days. | [6] | |
| Paclitaxel | Nude Mice | Human Lung Cancer Xenografts | 12 and 24 mg/kg/day, i.v. for 5 days | Significant tumor growth inhibition compared to control. | [11] |
| Nude Mice | Human Colorectal Cancer Xenografts | Not specified | Significant inhibition of tumor growth. | [12] | |
| Xenograft Mice | Various | 20 mg/kg, i.v. (3 doses) | 90% tumor growth inhibition with USP formulation. | [13] |
Synergistic Potential: A Combination Strategy
An emerging area of interest is the combination of Aurora A kinase inhibitors with taxanes like paclitaxel. Studies have shown that the inhibition of Aurora A can sensitize cancer cells to the cytotoxic effects of paclitaxel.[14][15][16][17] TC-A 2317 has been shown to inactivate the spindle assembly checkpoint that is triggered by paclitaxel, leading to an exacerbation of mitotic catastrophe and enhanced cell death.[1] This synergistic interaction suggests that a combination therapy approach could be more effective than either agent alone and may allow for the use of lower, less toxic doses of paclitaxel.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these compounds.
In-Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat cells with a serial dilution of this compound or paclitaxel. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the concentration versus the percentage of inhibition.
In-Vitro Clonogenic Assay
-
Cell Treatment: Treat a sub-confluent culture of cells with the desired concentrations of this compound or paclitaxel for a specified duration.
-
Cell Plating: After treatment, harvest the cells, count them, and plate a known number of cells into new culture dishes.
-
Incubation: Incubate the plates for 1-3 weeks, allowing individual cells to proliferate and form colonies.
-
Fixation and Staining: Fix the colonies with a solution such as methanol/acetic acid and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the plating efficiency of the untreated control.
In-Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable and measurable size.
-
Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, this compound, paclitaxel). Administer the compounds according to the desired dosing schedule and route (e.g., oral gavage for TC-A 2317, intravenous injection for paclitaxel).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
This compound and paclitaxel are both valuable tools for cancer research, each with a unique mechanism of action that offers distinct therapeutic possibilities. Paclitaxel's direct action on microtubule stability has made it a cornerstone of chemotherapy for decades. This compound, as a selective Aurora A kinase inhibitor, represents a more targeted approach to disrupting mitosis. The potential for synergistic effects when these two classes of compounds are combined is a particularly exciting area for future investigation, potentially leading to more effective and less toxic cancer therapies. This guide provides a foundational comparison to assist researchers in designing their preclinical studies and advancing the field of oncology.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora Kinase A Inhibition and Paclitaxel as Targeted Combination Therapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel and CYC3, an aurora kinase A inhibitor, synergise in pancreatic cancer cells but not bone marrow precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aurora kinase A inhibition and paclitaxel as targeted combination therapy for head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Low-Dose Paclitaxel Inhibits Tumor Cell Growth by Regulating Glutaminolysis in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Impact of TC-A 2317 on Downstream Targets of Aurora A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aurora A kinase inhibitor TC-A 2317 with other alternative inhibitors, focusing on the validation of its effects on downstream cellular targets. The information presented is supported by experimental data to aid in the objective assessment of its performance.
Comparative Analysis of Aurora A Inhibitors
TC-A 2317 is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Inhibition of Aurora A disrupts the formation of the mitotic spindle and can lead to cell cycle arrest, apoptosis, or senescence, making it a compelling target for cancer therapy. This section compares the effects of TC-A 2317 with other well-characterized Aurora A inhibitors on key downstream signaling molecules.
Quantitative Data on Downstream Target Modulation
The following table summarizes the quantitative effects of TC-A 2317 and the alternative Aurora A inhibitor, Alisertib (MLN8237), on the expression of the critical tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.
| Inhibitor | Cell Line | Concentration | Treatment Time | Downstream Target | Fold Change in Protein Expression | Reference |
| TC-A 2317 | A549 (Lung Carcinoma) | 1 µM | 24-72 hours | p53 | Significant, time-dependent increase observed | Min et al., 2016 |
| p21 | Significant, time-dependent increase observed | Min et al., 2016 | ||||
| Alisertib (MLN8237) | PANC-1 (Pancreatic Cancer) | 0.1-5 µM | 24 hours | p53 | 5.6 to 7.1-fold increase | Yin et al., 2018 |
| p21 | 1.3 to 1.9-fold increase | Yin et al., 2018 | ||||
| BxPC-3 (Pancreatic Cancer) | 0.1-5 µM | 24 hours | p53 | 5.6 to 7.1-fold increase | Yin et al., 2018 | |
| p21 | 1.3 to 1.9-fold increase | Yin et al., 2018 |
Aurora A Signaling Pathway and Inhibition
The diagram below illustrates the central role of Aurora A in mitotic progression and highlights the downstream effects of its inhibition, leading to the activation of the p53 signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further validation studies.
Western Blotting for p53 and p21
Objective: To quantify the protein expression levels of p53 and p21 following treatment with Aurora A inhibitors.
Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentrations of TC-A 2317 or alternative inhibitors for the specified duration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA (Bicinchoninic acid) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Aurora A inhibitors on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with TC-A 2317 or other inhibitors for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
Objective: To detect cellular senescence induced by Aurora A inhibitors.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the Aurora A inhibitor for the desired duration.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Add the SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and magnesium chloride in a citrate/phosphate buffer at pH 6.0).
-
Incubate the cells at 37°C in a CO2-free incubator overnight.
-
-
Visualization and Quantification:
-
Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-Gal activity.
-
Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.
-
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating the effects of an Aurora A inhibitor on its downstream targets.
References
Validating Aurora Kinase A Inhibition: A Comparative Guide to TC-A 2317 and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the on-target effects of small molecule inhibitors is paramount. This guide provides a comparative analysis of TC-A 2317, a potent and selective Aurora Kinase A (AURKA) inhibitor, and siRNA-mediated knockdown of AURKA. By cross-validating results from both chemical and genetic approaches, researchers can gain higher confidence in their findings and elucidate the specific roles of AURKA in cellular processes.
This guide summarizes key phenotypic outcomes, presents available quantitative data from discrete studies, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the quantitative effects of TC-A 2317 and AURKA siRNA on key cellular phenotypes as reported in separate studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions, including cell lines, treatment durations, and assay methods.
Table 1: Effects on Cell Viability and Proliferation
| Treatment | Cell Line | Concentration/ Duration | Assay | Result | Reference |
| TC-A 2317 | A549 | 1 µM / 24 hr | MTT Assay | Significant decrease in cell viability in a dose-dependent manner.[1][2] | Min et al., 2016 |
| TC-A 2317 | A427 | Various / 24 hr | MTT Assay | Significant decrease in cell viability.[1][2] | Min et al., 2016 |
| TC-A 2317 | NCI-H1299 | Various / 24 hr | MTT Assay | Significant decrease in cell viability.[1][2] | Min et al., 2016 |
| AURKA siRNA | U251 | 72 hr | MTT Assay | Significant suppression of cell proliferation.[3] | Wu et al., 2013 |
| AURKA siRNA | U87 | 72 hr | MTT Assay | Significant suppression of cell proliferation.[3] | Wu et al., 2013 |
| AURKA siRNA | H1299 | - | Colony Formation | Significantly inhibited cell growth.[4][5] | Zhang et al., 2016 |
| AURKA siRNA | A549 | - | MTT Assay | Depressed the growth curves.[4] | Zhang et al., 2016 |
Table 2: Effects on Cell Cycle Progression
| Treatment | Cell Line | Duration | Assay | Result | Reference |
| TC-A 2317 | A549, A427, NCI-H1299 | 24-72 hr | Flow Cytometry | Accumulation of cells with 4N and >4N DNA content.[1] | Min et al., 2016 |
| AURKA siRNA | U251, U87 | 72 hr | Flow Cytometry | Accumulation of cells in G2/M phase.[3] | Wu et al., 2013 |
| AURKA siRNA | H1299 | - | Flow Cytometry | Increase in the percentage of cells in the G2/M phase.[4][5] | Zhang et al., 2016 |
Table 3: Effects on Apoptosis
| Treatment | Cell Line | Duration | Assay | Result | Reference |
| TC-A 2317 | A427, NCI-H1299 | 24-72 hr | Western Blot (PARP cleavage) | Induction of apoptosis.[1] | Min et al., 2016 |
| TC-A 2317 | A549 | 24 hr | Western Blot (PARP cleavage) | Slight induction of apoptosis.[1] | Min et al., 2016 |
| AURKA siRNA | U251 | - | Annexin V/FITC | ~15% apoptosis, a 3-fold increase compared to control.[3] | Wu et al., 2013 |
| AURKA siRNA | H1299, A549 | - | - | Depletion of AURKA induced apoptosis.[4][5] | Zhang et al., 2016 |
Experimental Protocols
TC-A 2317 Treatment (Adapted from Min et al., 2016)
-
Cell Culture: A549, A427, and NCI-H1299 human lung carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Drug Preparation: TC-A 2317 was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Treatment: Cells were seeded in appropriate culture plates and allowed to attach overnight. The following day, the culture medium was replaced with fresh medium containing TC-A 2317 at the desired concentrations (e.g., 1 µM) or DMSO as a vehicle control.
-
Incubation: Cells were incubated for the specified durations (e.g., 24, 48, or 72 hours) before being harvested for downstream analysis (e.g., MTT assay, flow cytometry, western blotting).
siRNA Knockdown of Aurora Kinase A (General Protocol)
-
siRNA Design and Synthesis: Validated siRNAs targeting human Aurora Kinase A (AURKA) and a non-targeting control siRNA were commercially synthesized.
-
Cell Seeding: Cells (e.g., A549, H1299) were seeded in 6-well plates or other appropriate formats to achieve 30-50% confluency on the day of transfection.
-
Transfection:
-
For each well, siRNA was diluted in an appropriate volume of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) was diluted in the same serum-free medium.
-
The diluted siRNA and diluted transfection reagent were mixed and incubated at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
The complexes were added dropwise to the cells in complete growth medium.
-
-
Incubation and Analysis: Cells were incubated for 48-72 hours post-transfection to allow for target mRNA and protein knockdown. The efficiency of knockdown was confirmed by qRT-PCR or Western blotting. Phenotypic assays were then performed.
Mandatory Visualization
Signaling Pathway of Aurora Kinase A in Mitosis
Caption: Aurora Kinase A signaling pathway during the G2/M transition of the cell cycle.
Experimental Workflow: TC-A 2317 vs. siRNA Knockdown
Caption: Workflow for comparing TC-A 2317 and AURKA siRNA effects.
Conclusion
The available evidence from multiple studies strongly indicates that the Aurora Kinase A inhibitor TC-A 2317 phenocopies the effects of siRNA-mediated knockdown of AURKA. Both approaches lead to a clear anti-proliferative effect in cancer cell lines, characterized by disruption of mitosis, cell cycle arrest, and induction of apoptosis. This concordance provides a strong validation of TC-A 2317 as a specific inhibitor of Aurora Kinase A. For researchers investigating the therapeutic potential of targeting AURKA, these findings support the use of TC-A 2317 as a reliable tool for preclinical studies. Future studies involving a direct, side-by-side comparison of TC-A 2317 and AURKA siRNA under identical experimental conditions would be invaluable for a more precise quantitative correlation.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Silencing Aurora-A with siRNA inhibits cell proliferation in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of Aurora Kinase A Inhibitors: TC-A 2317 vs. Alisertib and MK-5108
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of three prominent Aurora kinase A (AurA) inhibitors: TC-A 2317, Alisertib (MLN8237), and MK-5108. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of experimental data to inform preclinical and clinical research strategies. This comparison focuses on the differential efficacy and toxicity profiles that define the therapeutic window of these compounds.
Aurora kinase A is a critical regulator of mitotic progression, and its overexpression is frequently observed in various human cancers, making it a compelling target for anti-cancer therapeutics.[1][2] Inhibition of AurA leads to defects in centrosome maturation, spindle assembly, and chromosome segregation, ultimately inducing cell cycle arrest, apoptosis, autophagy, or senescence in cancer cells.[1][2] TC-A 2317, Alisertib, and MK-5108 are all potent and selective inhibitors of AurA, but subtle differences in their selectivity and off-target effects can significantly impact their therapeutic window.
Quantitative Comparison of Inhibitor Activity
The therapeutic window of a drug is determined by the ratio of its toxic dose to its effective dose. For in vitro studies, this is often represented by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines (efficacy) to the IC50 in normal, non-cancerous cell lines (a measure of cytotoxicity). A larger ratio suggests a wider therapeutic window.
While a single study directly comparing the therapeutic window of TC-A 2317, Alisertib, and MK-5108 across a comprehensive panel of cell lines is not publicly available, the following tables synthesize data from various sources to provide a comparative overview.
Table 1: Comparative in vitro Efficacy (IC50) of AurA Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| TC-A 2317 | A549 | Non-small cell lung cancer | ~1000 | [2] |
| A427 | Non-small cell lung cancer | ~1000 | [2] | |
| NCI-H1299 | Non-small cell lung cancer | ~1000 | [2] | |
| Alisertib (MLN8237) | MV4-11 | Acute Myeloid Leukemia | <50 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | <50 | [3] | |
| HL-60 | Acute Myeloid Leukemia | <100 | [3] | |
| HCT116 | Colorectal Cancer | ~60 | [4] | |
| Multiple Myeloma Cells | Multiple Myeloma | Varies | [4] | |
| MK-5108 | HCT116 | Colorectal Cancer | Varies | [5] |
| Multiple Cancer Cell Lines | Various | Varies | [5] |
Table 2: Comparative in vitro Cytotoxicity (IC50) in Normal Cell Lines
Direct comparative data for the cytotoxicity of all three inhibitors in the same normal cell lines is limited in the public domain. The therapeutic index is often inferred from preclinical in vivo toxicity studies.
Table 3: Comparative Selectivity for Aurora Kinase A vs. Aurora Kinase B
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Selectivity (Fold) | Reference |
| TC-A 2317 | 1.2 (Ki) | 101 (Ki) | ~84 | N/A |
| Alisertib (MLN8237) | <1 | >200 | >200 | [3] |
| MK-5108 | 0.064 (Ki) | 29 (Ki) | ~453 | [5] |
Note: Ki values represent the inhibition constant and are a measure of inhibitor potency.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to assess these inhibitors, the following diagrams are provided.
Figure 1: Simplified Aurora A signaling pathway and points of inhibition.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: TC-A 2317 Hydrochloride and Clinical Aurora A Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical Aurora A kinase inhibitor, TC-A 2317 hydrochloride, with three clinical-stage candidates: Alisertib (MLN8237), ENMD-2076, and MK-5108 (VX-689). The information presented is intended to assist researchers in evaluating these compounds for their studies.
Introduction
Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is implicated in the pathogenesis of various cancers. This has made it an attractive target for anticancer drug development. This compound is a potent and selective Aurora A kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2] This guide benchmarks this compound against other well-characterized Aurora A inhibitors that have advanced to clinical trials, providing a comparative overview of their biochemical potency, cellular activity, and mechanistic profiles.
Biochemical Potency and Selectivity
A key differentiator among kinase inhibitors is their potency against the intended target and their selectivity over other kinases. High potency can translate to lower effective doses, while high selectivity can minimize off-target effects and associated toxicities.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity for Aurora A vs. Aurora B |
| This compound | Aurora A | 1.2[1] | >1000 (for 60 other kinases)[1] | ~84-fold (Ki Aurora B = 101 nM)[1] |
| Alisertib (MLN8237) | Aurora A | - | 1.2 | >200-fold |
| ENMD-2076 | Aurora A, Flt3, KDR, etc. | - | 14 (Aurora A)[3][4] | ~25-fold (IC50 Aurora B = 350 nM)[4] |
| MK-5108 (VX-689) | Aurora A | - | 0.064[5] | 220-fold (vs. Aurora B)[5] |
Table 1: Biochemical Potency and Selectivity of Aurora A Kinase Inhibitors. This table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and the clinical candidates against Aurora A kinase. The selectivity for Aurora A over the closely related Aurora B kinase is also presented.
Cellular Activity
The in vitro efficacy of these inhibitors is a critical indicator of their potential as therapeutic agents. This is often assessed by their ability to inhibit the proliferation of cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | HCT116 (colon) | 0.115 |
| Alisertib (MLN8237) | Multiple Myeloma cells | ~0.5 |
| ENMD-2076 | Various solid tumor and hematopoietic cancer cell lines | 0.025 - 0.7[3][6] |
| MK-5108 (VX-689) | HCT116 (colon) | - |
| A427 (lung) | - | |
| HCC827 (lung) | >0.8 |
Table 2: Anti-proliferative Activity of Aurora A Kinase Inhibitors in Cancer Cell Lines. This table presents the half-maximal inhibitory concentrations (IC50) of the inhibitors in various cancer cell lines, demonstrating their cytotoxic potential.
Signaling Pathway and Mechanism of Action
Inhibition of Aurora A kinase disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately cell death. The primary mechanism involves the destabilization of the mitotic spindle and improper chromosome segregation.
Figure 1: Aurora A Kinase Signaling Pathway and Inhibition. This diagram illustrates the central role of Aurora A kinase in regulating key mitotic events. Inhibition by compounds like this compound disrupts these processes, leading to mitotic arrest and subsequent cell death pathways.
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key assays are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (this compound, Alisertib, etc.) or vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the inhibitor for the specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Aurora A Phosphorylation
This technique is used to detect the phosphorylation status of Aurora A, an indicator of its activation.
-
Cell Lysis: Treat cells with the inhibitor and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities to determine the relative levels of phosphorylated Aurora A.
Experimental Workflow Visualization
Conclusion
This compound demonstrates high potency and selectivity for Aurora A kinase, comparable to or exceeding that of several clinical-stage inhibitors. Its significant anti-proliferative activity in cancer cell lines, coupled with its clear mechanism of action in disrupting mitotic progression, positions it as a valuable tool for cancer research and a promising candidate for further preclinical and clinical development. This guide provides a foundational dataset and standardized protocols to aid researchers in their comparative evaluation of this and other Aurora A kinase inhibitors.
References
- 1. This compound | CAS:1245907-03-2 | Aurora kinase A inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-A 2317 Hydrochloride: A Comparative Guide to its Efficacy in Drug-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TC-A 2317 hydrochloride's performance against other Aurora kinase A inhibitors and standard chemotherapeutic agents in drug-resistant cancer models. The information is supported by experimental data, detailed protocols, and visualizations of key signaling pathways to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a potent and highly selective small-molecule inhibitor of Aurora kinase A (AURKA), a key regulator of mitotic progression.[1] Overexpression of AURKA is a common feature in many human cancers and is frequently associated with the development of resistance to a wide range of chemotherapeutic drugs, including taxanes and platinum-based agents.[2][3][4] this compound exerts its anti-cancer effects by disrupting the formation of the mitotic spindle, leading to mitotic catastrophe, and subsequent cell death through apoptosis, autophagy, or senescence, depending on the cellular context.[1][5] A noteworthy characteristic of TC-A 2317 is its ability to inactivate the spindle assembly checkpoint (SAC), a crucial mechanism that cancer cells often exploit to survive treatment with microtubule-targeting agents like paclitaxel.[1][5]
Comparative Efficacy in Drug-Resistant Cancer Models
The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its potential to overcome drug resistance. This section compares its performance with another well-characterized AURKA inhibitor, alisertib (MLN8237), and the standard-of-care chemotherapeutic agent, paclitaxel.
Table 1: Comparative IC50 Values in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Resistance Profile | IC50 (nM) | Reference |
| This compound | HCT116 | Colon Carcinoma | - | 115 | [6] |
| Alisertib (MLN8237) | HCT-116 | Colon Carcinoma | - | 15 - 469 | [7] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | - | 3 - 1710 | [8] | |
| Various CRC Cell Lines | Colorectal Cancer | - | 60 - >5000 | [9] | |
| Paclitaxel | MDA-MB-436 (parental) | Triple-Negative Breast Cancer | Sensitive | ~16.7 | [10] |
| MDA-MB-436 (resistant) | Triple-Negative Breast Cancer | Paclitaxel-Resistant | >1000 | [10] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Synergistic Effects with Chemotherapy
A key advantage of targeting AURKA is the potential for synergistic activity with conventional chemotherapeutics, particularly in drug-resistant settings.
Table 2: Synergistic Effects of this compound with Paclitaxel
| Cancer Cell Line | Treatment | Effect | Reference |
| Human Lung Cancer Cells | TC-A 2317 + Paclitaxel | Exacerbated mitotic catastrophe | [1][5] |
This synergistic interaction is attributed to TC-A 2317's ability to override the paclitaxel-induced mitotic arrest, pushing the cancer cells into a lethal mitotic catastrophe.[1][5]
Signaling Pathways and Mechanism of Action
This compound's efficacy in drug-resistant cancer is rooted in its ability to modulate key signaling pathways that are often dysregulated in resistant tumors.
AURKA Signaling in Chemoresistance
Overexpression of AURKA can lead to the activation of pro-survival pathways, such as the PI3K/AKT/mTOR pathway, which contributes to resistance against various chemotherapeutic agents.[3][4]
Caption: AURKA promotes chemoresistance by activating the PI3K/AKT/mTOR pathway.
Mechanism of this compound Action
This compound directly inhibits AURKA, thereby blocking its downstream signaling and disrupting the mitotic process.
Caption: TC-A 2317 inhibits AURKA, leading to mitotic disruption and cell death.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in drug-resistant cancer cell lines.
Caption: A standard workflow for evaluating the in vitro efficacy of anti-cancer compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
MTT Cell Viability Assay
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
Materials:
-
Drug-resistant cancer cells
-
96-well plates
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of single cells.
Materials:
-
Drug-resistant cancer cells
-
6-well plates
-
Complete culture medium
-
This compound and other test compounds
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-buffered saline)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compounds every 3-4 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for drug-resistant cancers, particularly in combination with standard chemotherapies like paclitaxel. Its mechanism of action, centered on the potent and selective inhibition of Aurora kinase A, allows it to overcome key resistance pathways. The provided data and protocols offer a solid foundation for further investigation into the clinical utility of this compound in treating challenging, drug-refractory malignancies. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic advantages over other Aurora kinase A inhibitors.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora-A Induces Chemoresistance Through Activation of the AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora-A Induces Chemoresistance Through Activation of the AKT/mTOR Pathway in Endometrial Cancer [frontiersin.org]
- 5. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling TC-A 2317 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of TC-A 2317 hydrochloride, a potent and selective Aurora kinase A inhibitor. Given its cytotoxic potential, as evidenced by its application in cancer cell proliferation studies, stringent adherence to these protocols is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Given that this compound is an orally active Aurora A kinase inhibitor with anti-tumor activity, it should be handled as a potent, cytotoxic compound.[1] The following personal protective equipment is mandatory to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile or latex gloves compliant with ASTM D6978 standards.[2][3] | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Eye Protection | Chemical splash goggles or a full-face shield.[4] | Protects eyes from splashes of the powdered compound or solutions. |
| Lab Coat/Gown | A disposable, moisture-resistant, long-sleeved gown with cuffs.[2][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An approved and fit-tested respirator (e.g., N95 or higher) if there is a risk of aerosol generation.[4] | Prevents inhalation of the powdered compound, especially during weighing and initial solution preparation. |
| Shoe Covers | Disposable shoe covers.[2] | Prevents the tracking of contaminants out of the laboratory. |
Operational and Disposal Plans
Handling Protocol:
-
Preparation:
-
All handling of the solid compound and concentrated stock solutions should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4]
-
Ensure a cytotoxic spill kit is readily available.[3]
-
The work area should be covered with disposable absorbent pads.
-
-
Weighing:
-
Gently tap the vial before opening to dislodge any powder that may have accumulated in the cap.
-
Weigh the required amount of this compound in the fume hood.
-
-
Solution Preparation:
-
Prepare stock solutions by slowly adding the solvent to the powdered compound to avoid aerosolization.
-
Refer to the solubility data for appropriate solvents. For example, it is soluble up to 100 mM in DMSO and 50 mM in ethanol.[5]
-
If warming is required to achieve higher solubility, use a water bath and keep the vial capped.[5]
-
-
Storage:
-
Store the solid compound and stock solutions according to the manufacturer's recommendations to ensure stability.
-
Once prepared, aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
-
Disposal Protocol:
-
Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, pipette tips, vials, and absorbent pads, must be considered cytotoxic waste.
-
-
Waste Containers:
-
Dispose of all contaminated solid waste in a clearly labeled, sealed, and puncture-proof cytotoxic waste container.[3]
-
Liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate all work surfaces with an appropriate cleaning agent (e.g., a concentrated alkaline detergent solution) after each use.[3]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management:
-
Evacuate:
-
Alert others in the immediate area and evacuate if necessary.
-
-
Secure the Area:
-
Restrict access to the spill area.
-
-
Utilize Spill Kit:
-
While wearing appropriate PPE, use the cytotoxic spill kit to contain and clean up the spill according to the kit's instructions.[3]
-
-
Dispose of Spill Debris:
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
-
Report the Incident:
-
Report the spill to the laboratory supervisor and the institutional safety officer.
-
Quantitative Data
Storage of Stock Solutions [1]
| Storage Temperature | Shelf Life | Special Conditions |
| -80°C | 6 months | Sealed storage, away from moisture |
| -20°C | 1 month | Sealed storage, away from moisture |
Solubility Data [5]
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 50 mM |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. This compound | CAS:1245907-03-2 | Aurora kinase A inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
